D,L-threo-Droxidopa-13C2,15N Hydrochloride
描述
BenchChem offers high-quality D,L-threo-Droxidopa-13C2,15N Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-threo-Droxidopa-13C2,15N Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1329556-63-9 |
|---|---|
分子式 |
C9H12ClNO5 |
分子量 |
252.625 |
IUPAC 名称 |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
InChI 键 |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
同义词 |
(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |
产品来源 |
United States |
Foundational & Exploratory
Chemical Structure & Bioanalytical Application of D,L-threo-Droxidopa-13C2,15N Hydrochloride
Technical Reference Guide | Version 2.4
Executive Summary
D,L-threo-Droxidopa-13C2,15N Hydrochloride (CAS: 1329556-63-9) is the stable isotope-labeled analog of Droxidopa (L-DOPS), a synthetic amino acid precursor to norepinephrine.[1] It serves as the definitive Internal Standard (IS) for the quantification of Droxidopa in biological matrices via Isotope Dilution Mass Spectrometry (IDMS).
This guide dissects the compound's stereochemical configuration, isotopic distribution, and its critical role in validating pharmacokinetic profiles for neurogenic orthostatic hypotension (nOH) therapeutics.
Part 1: Structural Anatomy & Isotopic Configuration
Chemical Identity[1]
-
Systematic Name: (2S,3R)-rel-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid-1,2-13C2, 15N hydrochloride[2]
-
Molecular Formula: C
C H NO · HCl -
Molecular Weight: 252.65 g/mol (Salt) / 216.19 g/mol (Free Base)
-
Mass Shift: +3 Da relative to unlabeled Droxidopa (M+0).
Stereochemical Architecture: The "Threo" Distinction
The term "threo" refers to the relative configuration of the two chiral centers at C2 (alpha-carbon) and C3 (beta-carbon). In the threo configuration, the hydroxyl group (-OH) on C3 and the amino group (-NH2) on C2 are on opposite sides when viewed in a Fischer projection.
-
Droxidopa (Active Drug): Specifically the L-threo isomer (2S, 3R).[2]
-
Internal Standard (IS): The D,L-threo form is a racemic mixture containing both the (2S, 3R) and (2R, 3S) enantiomers.
-
Why a Racemate? In achiral Reverse-Phase LC (RP-LC), the enantiomers co-elute. Using the racemate is cost-effective and chemically equivalent for retention time matching in standard bioanalytical assays.
Isotopic Labeling Map
The stability of the label is paramount. The
-
Position 1 (
C): Carboxyl carbon (C1). -
Position 2 (
C): Alpha carbon (C2). -
Position 3 (
N): Alpha amino group.
Figure 1: Isotopic placement within the Droxidopa scaffold. Red nodes indicate Carbon-13; Blue indicates Nitrogen-15.
Part 2: Physicochemical Properties & Stability
| Property | Value / Characteristic | Impact on Protocol |
| Solubility | Highly soluble in water; Soluble in Methanol/Water mixtures. | Use aqueous mobile phases (0.1% Formic Acid) for initial dissolution. |
| pKa Values | pKa1 (COOH) ≈ 2.3; pKa2 (NH3+) ≈ 8.7; pKa3 (Phenol) ≈ 9.8. | Zwitterionic at neutral pH. Acidic mobile phase required for protonation (MH+). |
| Oxidation | Catechol moiety is highly oxidation-prone. | CRITICAL: Samples must contain antioxidants (e.g., Sodium Metabisulfite or Ascorbic Acid) immediately upon collection. |
| Hygroscopicity | The HCl salt is hygroscopic. | Store desiccated at -20°C. Equilibrate to RT before opening to prevent water uptake. |
Part 3: Analytical Application (LC-MS/MS)
The Role of Internal Standardization
In quantitative bioanalysis, D,L-threo-Droxidopa-13C2,15N corrects for:
-
Matrix Effects: Ion suppression or enhancement caused by plasma phospholipids.
-
Extraction Efficiency: Variability in recovery during protein precipitation or SPE.
-
Retention Time Drift: Ensuring precise peak identification.
Metabolic Warning: The Decarboxylation Trap
Researchers must be aware that Droxidopa is a prodrug.[3] It is metabolized into Norepinephrine via decarboxylation.[3][4][5][6]
-
Reaction: Droxidopa
Norepinephrine + CO -
Isotope Fate: The
C label at C1 (Carboxyl) is lost as CO . -
Result: If you attempt to use this IS to quantify Norepinephrine, the mass shift will drop from +3 Da to +2 Da (retaining only the
C-alpha and N). -
Guidance: Use this IS only for quantifying Droxidopa. Use a separate labeled Norepinephrine standard (e.g., Norepinephrine-D6) for the metabolite.
Figure 2: The enzymatic conversion of Droxidopa to Norepinephrine results in the loss of the C1 carboxyl label.
Part 4: Validated Experimental Protocol
Sample Preparation (Protein Precipitation)
This protocol minimizes oxidation and maximizes recovery from human plasma.
Reagents:
-
Extraction Solvent: Acetonitrile:Methanol (50:50) with 0.1% Formic Acid.[7][8][9]
-
Antioxidant Solution: 5% Sodium Metabisulfite (NaMBS) in water.
-
Internal Standard Spiking Solution: 500 ng/mL D,L-threo-Droxidopa-13C2,15N in 1% Formic Acid.
Workflow:
-
Stabilization: Add 10 µL Antioxidant Solution to 100 µL Plasma immediately upon thawing.
-
IS Addition: Add 10 µL IS Spiking Solution. Vortex 10s.
-
Precipitation: Add 400 µL cold Extraction Solvent.
-
Agitation: Vortex vigorously for 2 mins.
-
Separation: Centrifuge at 10,000 x g for 10 mins at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into LC-MS/MS.
LC-MS/MS Parameters (MRM Transitions)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Droxidopa | 214.1 ( | 168.1 (Loss of HCOOH) | 18 | 100 |
| IS (13C2, 15N) | 217.1 ( | 170.1 (Loss of H | 18 | 100 |
Note: The product ion transition represents the loss of the formic acid group (carboxyl). Since the IS loses the labeled carboxyl (
Figure 3: Step-by-step extraction and analysis workflow.
References
-
Toronto Research Chemicals (TRC). D,L-threo-Droxidopa-13C2,15N Hydrochloride Product Data Sheet. Accessed 2024.[3]
-
Kaufmann, H., et al. (2015).[10] "Droxidopa in neurogenic orthostatic hypotension." Expert Review of Cardiovascular Therapy.
-
FDA Clinical Pharmacology Review. (2014). Northera (Droxidopa) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.
-
Cayman Chemical. Droxidopa (L-threo-3,4-Dihydroxyphenylserine) Technical Information.[10]
-
Alsachim. Droxidopa-13C2,15N HCl Safety Data Sheet.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Droxidopa - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. caymanchem.com [caymanchem.com]
Metabolic pathways of Droxidopa using 13C and 15N tracers
Title: Technical Guide: Metabolic Flux Analysis of Droxidopa Using 13C and 15N Stable Isotope Tracers
Abstract This technical guide outlines a precision methodology for mapping the metabolic fate of Droxidopa (L-threo-3,4-dihydroxyphenylserine) using stable isotope-resolved metabolomics (SIRM). Designed for drug development professionals, this document details the strategic application of [Ring-13C6]- and [1-13C]-Droxidopa tracers to distinguish exogenous prodrug conversion from endogenous norepinephrine turnover. We provide a validated LC-MS/MS workflow, specific mass transition targets, and pathway visualization to ensure rigorous quantification of enzymatic kinetics involving Aromatic L-amino acid decarboxylase (AADC) and Catechol-O-methyltransferase (COMT).
Introduction: The Metabolic Challenge of Droxidopa
Droxidopa functions as a prodrug for norepinephrine (NE), bypassing the rate-limiting enzyme tyrosine hydroxylase to treat neurogenic orthostatic hypotension. However, its efficacy depends entirely on peripheral and central decarboxylation by AADC. Standard pharmacokinetic (PK) assays often fail to differentiate between NE derived from Droxidopa and the patient's endogenous NE pool.
The Solution: Stable isotope tracing provides a "molecular tag," allowing researchers to track the specific carbon and nitrogen atoms of the drug as they navigate metabolic checkpoints. This guide utilizes 13C (Carbon-13) and 15N (Nitrogen-15) to elucidate:
-
Conversion Efficiency: The rate of AADC-mediated decarboxylation.
-
Metabolic Shunting: The fraction of drug lost to the COMT pathway (3-O-Methyl-Droxidopa) prior to activation.
-
Catabolic Fate: The downstream degradation of drug-derived NE into VMA and MHPG.
Strategic Tracer Design
To interrogate specific enzymatic steps, we employ two distinct tracer isotopologues. The choice of label position determines which metabolic event is visible.[1]
Table 1: Tracer Selection and Analytical Objectives
| Tracer Isotopologue | Label Position | Target Metabolic Step | Analytical Outcome |
| [1-13C]-Droxidopa | Carboxyl Carbon (C1) | AADC Activity (Decarboxylation) | Loss of Signal: The 13C label is released as 13CO2. The resulting NE is unlabeled. Used to measure the rate of decarboxylation via exhaled breath analysis or mass balance gap. |
| [Ring-13C6]-Droxidopa | Phenyl Ring (All 6 C) | Bioavailability & Downstream Flux | Retention of Signal: The heavy ring survives decarboxylation. Drug-derived NE is +6 Da heavier than endogenous NE. Allows absolute quantification of therapeutic conversion. |
| [15N]-Droxidopa | Amine Nitrogen | Transamination/Deamination | Nitrogen Tracking: Tracks the amine group through MAO-mediated degradation. Useful for studying oxidative deamination kinetics. |
Metabolic Pathway Map
The following diagram illustrates the differential flow of the [Ring-13C6] tracer (Blue Path) versus the [1-13C] tracer (Red Path) through the enzymatic cascade.
Figure 1: Metabolic fate of Droxidopa.[2][3][4] The [Ring-13C6] tracer (Blue) is incorporated into Norepinephrine, while the [1-13C] carboxyl label (Red) is cleaved by AADC and exhaled as 13CO2.
Experimental Protocol: LC-MS/MS Flux Analysis
This protocol details the quantification of [Ring-13C6]-Droxidopa and its conversion to [Ring-13C6]-Norepinephrine in plasma.
Sample Preparation (Solid Phase Extraction)
Catecholamines are hydrophilic and unstable at neutral pH. A specific extraction using phenylboronic acid (PBA) or cation exchange is required.
-
Collection: Collect blood into chilled K2EDTA tubes containing sodium metabisulfite (antioxidant) to prevent oxidation. Centrifuge at 4°C, 2000 x g for 10 min.
-
Internal Standard Spike: Add Droxidopa-d3 (deuterated) as a recovery standard to 200 µL plasma.
-
SPE Loading: Condition WCX (Weak Cation Exchange) cartridges with Methanol and Water. Load plasma.
-
Wash: Wash with 1 mL water, then 1 mL methanol.
-
Elution: Elute with 2% Formic Acid in Methanol (keeps catecholamines protonated and stable).
-
Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).
LC-MS/MS Parameters[5][6][7]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient: 0-1 min (2% B), 1-5 min (ramp to 90% B), 5.1 min (re-equilibrate).
MRM Transition Table (Mass Spectrometry)
The following Multiple Reaction Monitoring (MRM) transitions are critical for distinguishing the tracer from endogenous compounds.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Purpose |
| Droxidopa (Endogenous) | 214.2 [M+H]+ | 168.1 | 20 | Baseline |
| [Ring-13C6]-Droxidopa | 220.2 [M+6+H]+ | 174.1 | 20 | Tracer Quant |
| Norepinephrine (Endogenous) | 170.2 [M+H]+ | 152.1 | 15 | Baseline NE |
| [Ring-13C6]-Norepinephrine | 176.2 [M+6+H]+ | 158.1 | 15 | Drug-Derived NE |
| 3-O-Methyl-Droxidopa | 228.2 [M+H]+ | 182.1 | 22 | Shunt Metabolite |
Note: The +6 Da shift in the product ion confirms the aromatic ring is intact.
Analytical Workflow Diagram
This diagram outlines the logical flow from tracer administration to data output, ensuring a self-validating system.
Figure 2: End-to-end analytical workflow for Droxidopa metabolic flux analysis.
Data Interpretation & Causality
To validate the efficacy of Droxidopa, calculate the Fractional Enrichment (FE) of Norepinephrine:
Interpretation:
-
High FE: Indicates robust conversion of the prodrug by AADC.
-
Low FE with High Droxidopa: Indicates AADC inhibition or saturation.
-
High 3-O-Methyl-DOPS: Indicates rapid metabolic shunting by COMT, suggesting the need for a COMT inhibitor (e.g., entacapone) to improve efficacy.
References
-
Kaufmann, H., et al. (2015). Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. The Lancet Neurology. Link
-
FDA Center for Drug Evaluation and Research. (2014). Northera (Droxidopa) Prescribing Information.[3][6][7]Link
-
Goldstein, D. S. (2006). L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug.[3][8] Cardiovascular Drug Reviews. Link
-
Fan, T. W., & Lane, A. N. (2011). Applications of 13C-resolved metabolomics in drug discovery and development. Drug Discovery Today.[9] Link
-
Derangula, V. R., et al. (2018).[10] Development and validation of LC-MS/MS method for the estimation of droxidopa in human plasma. International Journal of ChemTech Research.[10] Link
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. drugs.com [drugs.com]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. How Does Droxidopa Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 7. ameripharmaspecialty.com [ameripharmaspecialty.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.com [phenomenex.com]
- 10. scispace.com [scispace.com]
Physical Properties and Solubility of Labeled Droxidopa HCl: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: Understanding Droxidopa and the Significance of Isotopic Labeling
Droxidopa, chemically known as (–)-threo-3-(3,4-dihydroxyphenyl)-L-serine (L-DOPS), is a synthetic amino acid analog that functions as a prodrug for norepinephrine.[1] Following oral administration, it is metabolized by the widely distributed enzyme aromatic L-amino acid decarboxylase (AADC) to norepinephrine.[2][1] This mechanism allows Droxidopa to replenish norepinephrine levels, making it a critical therapy for neurogenic orthostatic hypotension (nOH), a condition marked by a significant drop in blood pressure upon standing.[2][3][4] Unlike norepinephrine itself, Droxidopa has the crucial ability to cross the blood-brain barrier, extending its therapeutic potential.[1][5]
For researchers in drug development, the hydrochloride (HCl) salt of Droxidopa is often utilized to improve its handling and formulation properties. Furthermore, isotopically labeled versions of Droxidopa, such as Droxidopa-¹³C₂,¹⁵N, are indispensable tools.[6] These labeled compounds act as tracers and internal standards, allowing for precise quantification in pharmacokinetic and metabolic studies by distinguishing the administered drug from its endogenous counterparts using mass spectrometry techniques.[2][6] This guide provides a comprehensive overview of the core physical properties and solubility profile of Droxidopa HCl, with a focus on the methodologies required for its characterization, offering field-proven insights for scientists and researchers.
Part 1: Physicochemical Characterization of Droxidopa HCl
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the bedrock of successful formulation development. These characteristics dictate the material's stability, processability, and ultimately, its bioavailability.
General Properties
Droxidopa HCl is typically presented as an odorless, tasteless, white to off-white or light brown crystalline powder.[7][8] Its fundamental identifiers are summarized below.
| Property | Value |
| Chemical Name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid hydrochloride |
| Molecular Formula | C₉H₁₁NO₅ · HCl |
| Molecular Weight | 249.65 g/mol (HCl salt); 213.19 g/mol (free base)[1][7] |
| CAS Number | 1260173-94-1 (HCl salt); 23651-95-8 (free base)[9][10] |
Thermal Properties and Solid-State Characterization
The thermal behavior and crystalline nature of an API are critical parameters that influence its stability and dissolution characteristics.
1.2.1 Melting Point and Thermal Decomposition
Droxidopa exhibits a melting point with decomposition in the range of 225-235°C.[3][10][11] This decomposition is a critical consideration during manufacturing and storage, as elevated temperatures can lead to degradation. A more precise and informative thermal profile is obtained using Differential Scanning Calorimetry (DSC).
1.2.2 Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] This technique is invaluable for determining the melting point, assessing purity, and identifying polymorphic transitions. For a crystalline substance like Droxidopa HCl, the expectation is a single, sharp endothermic peak at the melting point, where a significant amount of energy is absorbed to break the crystal lattice. The sharpness of the peak is indicative of high purity.
-
Protocol: DSC Analysis of Droxidopa HCl
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of Droxidopa HCl into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate, typically 10°C/min, from ambient temperature (e.g., 30°C) to a temperature beyond the melting point (e.g., 250°C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the endotherm, which corresponds to the melting event.
-
-
Visualization: DSC Experimental Workflow
Caption: Workflow for DSC analysis of Droxidopa HCl.
1.2.3 X-Ray Powder Diffraction (XRPD)
-
Expertise & Causality: XRPD is the definitive technique for characterizing the solid-state nature of a pharmaceutical material.[14] It works by directing X-rays at a powdered sample and measuring the angles at which the X-rays are diffracted by the crystal lattice. Crystalline materials produce a unique diffraction pattern of sharp peaks, which serves as a "fingerprint" for a specific crystal form (polymorph).[14] In contrast, amorphous materials, which lack long-range molecular order, produce only a broad, diffuse halo.[14] Controlling the crystalline form is paramount, as different polymorphs can have different solubility, stability, and bioavailability, making XRPD a critical quality control tool.
-
Protocol: XRPD Analysis of Droxidopa HCl
-
Sample Preparation: Gently grind a small amount of Droxidopa HCl powder to ensure a random orientation of crystals.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Place the holder in the diffractometer. Configure the instrument with a common X-ray source, such as Cu Kα radiation.
-
Data Collection: Scan the sample over a relevant 2θ range, typically from 2° to 40°, with a defined step size and collection time per step.[15]
-
Data Analysis: Process the raw data to generate a diffractogram (intensity vs. 2θ angle). The peak positions and their relative intensities are characteristic of the material's crystal structure.
-
-
Visualization: XRPD Analysis Workflow
Caption: Workflow for XRPD analysis of crystalline form.
Part 2: Solubility Profile of Droxidopa HCl
Solubility is arguably the most critical physical property influencing a drug's oral absorption and bioavailability.[16] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.
Aqueous and pH-Dependent Solubility
According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[17][18]
Droxidopa is described as being slightly soluble in water (approximately 1.9 mg/mL) but soluble in dilute hydrochloric acid.[8][19] This pH-dependent solubility is characteristic of molecules with ionizable groups, like the amino acid structure of Droxidopa. In acidic environments, the amino group is protonated, increasing the molecule's polarity and enhancing its interaction with water, thus boosting solubility.
| pH of Medium | Description | Rationale |
| pH 1.2 (Simulated Gastric Fluid) | Soluble | The amino group is fully protonated (cationic), leading to high aqueous solubility.[7][8] |
| pH 4.5 (Acetate Buffer) | Solubility Decreases | As the pH approaches the isoelectric point, the net charge on the molecule decreases, reducing solubility. |
| pH 6.8 (Simulated Intestinal Fluid) | Slightly Soluble | Near neutral pH, the molecule exists predominantly as a zwitterion, with lower solubility compared to the fully protonated form. |
Solubility in Organic Solvents
Droxidopa is reported as practically insoluble in a wide range of common organic solvents. This is consistent with its polar, zwitterionic character at neutral pH.
| Solvent | Solubility |
| Methanol | Practically Insoluble[7][8] |
| Ethanol | Practically Insoluble[7][8] |
| Acetone | Practically Insoluble[7][8] |
| Chloroform | Practically Insoluble[7][8] |
| Ether | Practically Insoluble[7][8] |
| DMSO | Soluble with heating and pH adjustment[10][20] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[17] The core principle is to create a saturated solution by allowing excess solid drug to equilibrate with a solvent over a prolonged period. This ensures that the measured concentration represents the true maximum solubility of the most stable crystalline form at that temperature, avoiding misleading results from metastable forms or supersaturated solutions.[17] The temperature is maintained at 37°C to mimic physiological conditions.[18]
-
Protocol: Shake-Flask Solubility of Droxidopa HCl
-
Media Preparation: Prepare buffered solutions at various pH levels (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) as specified by regulatory guidelines.[18]
-
Addition of API: Add an excess amount of Droxidopa HCl to a known volume of each buffer in a sealed vial. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature of 37 ± 1°C. Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[17]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. To remove any undissolved microparticles, filter the sample through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of dissolved Droxidopa using a validated, stability-indicating HPLC method.[21][22]
-
pH Verification: Measure the final pH of the saturated solution to ensure it did not significantly change during the experiment.[18]
-
-
Visualization: Shake-Flask Solubility Workflow
Caption: Shake-flask method for equilibrium solubility.
Part 3: Considerations for Labeled Droxidopa HCl
-
Expertise & Causality: Isotopic labeling involves replacing one or more atoms in a molecule with their stable heavy isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N).[6] The critical insight for a formulation scientist is that this substitution results in a molecule that is chemically identical to the unlabeled parent drug. Its pKa, polarity, and crystal packing remain virtually unchanged. Consequently, the physical properties discussed in this guide—melting point, crystalline form, and solubility—are not significantly affected. The primary difference is an increase in molecular weight, which is the basis for its use in mass spectrometry-based quantification. Therefore, the experimental protocols and expected results for characterizing labeled Droxidopa HCl are identical to those for the unlabeled compound.
Conclusion
Droxidopa HCl is a crystalline solid with a well-defined thermal profile and pH-dependent aqueous solubility, being significantly more soluble in acidic conditions. It is practically insoluble in most common organic solvents. The characterization of these properties through standard techniques like DSC, XRPD, and the shake-flask solubility method is fundamental to the development of robust and bioavailable oral dosage forms. For isotopically labeled Droxidopa HCl, while its utility in bioanalysis is profound, its core physicochemical properties can be considered identical to the unlabeled API for all formulation and characterization purposes. This guide provides the foundational knowledge and methodological framework necessary for researchers to confidently handle and formulate this important therapeutic agent.
References
-
Droxidopa: Package Insert / Prescribing Information / MOA - Drugs.com. (URL: [Link])
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies - American Pharmaceutical Review. (URL: [Link])
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (URL: [Link])
-
Annex 4 - World Health Organization (WHO). (URL: [Link])
-
Droxidopa – Chemigran Pte Ltd - Global Pharmaceutical Supplier. (URL: [Link])
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (URL: [Link])
-
Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed. (URL: [Link])
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (URL: [Link])
-
Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR - Journal of Chromatographic Science | Oxford Academic. (URL: [Link])
-
Analytical Method Development and Validation of Droxidopa By Using HPLC Method - ijpar. (URL: [Link])
-
Method Development and Validation of Droxidopa by RP-UPLC - RJPT. (URL: [Link])
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub - Impactfactor. (URL: [Link])
-
droxidopa | CAS#:23651-95-8 - Chemsrc. (URL: [Link])
-
Droxidopa: MedlinePlus Drug Information . (URL: [Link])
-
Droxidopa - Wikipedia. (URL: [Link])
-
Possible mechanisms of action of droxidopa - ResearchGate. (URL: [Link])
-
Differential scanning calorimetry (DSC) - Journal of Pharmaceutical Analysis. (URL: [Link])
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
The X-ray diffraction patterns of DOX HCL - ResearchGate. (URL: [Link])
-
203202Orig1s000 - accessdata.fda.gov. (URL: [Link])
-
Droxidopa | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])
-
Indirect effects of pH on drug solubility in fed state simulated intestinal fluids - PubMed. (URL: [Link])
-
X-ray Powder Diffraction (XRPD) - Improved Pharma. (URL: [Link])
- WO2013142093A1 - Method for the synthesis of droxidopa - Google P
-
<941> X-Ray Powder Diffraction - USP. (URL: [Link])
- WO2018119323A1 - Droxidopa compositions and methods - Google P
-
NORTHERA (droxidopa) capsules Label - accessdata.fda.gov. (URL: [Link])
-
Method Development and Validation of Droxidopa by RP-UPLC - RJPT. (URL: [Link])
-
Fast Scan Differential Scanning Calorimetry Distinguishes Melting, Melting-Degradation/Sublimation and Thermal Stability of Drugs - ResearchGate. (URL: [Link])
-
Application of differential scanning calorimetry in evaluation of solid state interactionsin tablets containing acetaminophen - ResearchGate. (URL: [Link])
-
Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC. (URL: [Link])
-
DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS - bioRxiv.org. (URL: [Link])
Sources
- 1. Droxidopa - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Droxidopa: MedlinePlus Drug Information [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DROXIDOPA | 23651-95-8 [chemicalbook.com]
- 11. chemigran.com [chemigran.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. usp.org [usp.org]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. raytor.com [raytor.com]
- 18. who.int [who.int]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpar.com [ijpar.com]
An In-depth Technical Guide to the Synthesis of ¹³C₂ ¹⁵N Labeled Droxidopa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic methodology for ¹³C₂ ¹⁵N labeled Droxidopa (L-threo-dihydroxyphenylserine). Droxidopa is a synthetic amino acid precursor of norepinephrine, utilized in the treatment of neurogenic orthostatic hypotension. The incorporation of stable isotopes such as ¹³C and ¹⁵N is invaluable for pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis and as tracers to elucidate its in vivo mechanism. This guide will delve into a plausible and scientifically grounded synthetic strategy, detailing the rationale behind the chosen pathway, step-by-step experimental protocols, and methods for characterization.
Introduction: The Significance of Isotopically Labeled Droxidopa
Droxidopa, the L-threo-enantiomer of 3,4-dihydroxyphenylserine, is the only biologically active stereoisomer.[1][2] It acts as a prodrug, converted to norepinephrine by DOPA decarboxylase, thereby compensating for norepinephrine deficiency.[3][4] To thoroughly understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to accurately quantify its presence in biological matrices, the use of stable isotope-labeled analogues is indispensable.
The ¹³C₂ ¹⁵N labeling provides a distinct mass shift, allowing for its differentiation from the endogenous counterpart in mass spectrometry-based assays.[5] This is crucial for precise quantification in pharmacokinetic studies.[4] Furthermore, these labeled compounds can be used as tracers to follow the metabolic fate of Droxidopa without the need for radioactive isotopes.[6]
Proposed Synthetic Strategy: A Convergent Approach
A convergent and stereoselective synthesis is proposed, commencing with commercially available, isotopically labeled starting materials. The core of this strategy revolves around a stereoselective aldol-type condensation between a protected and labeled 3,4-dihydroxybenzaldehyde derivative and a doubly labeled glycine derivative. This approach offers good control over the incorporation of the isotopic labels and the stereochemistry of the final product.
The key starting materials for this synthesis are:
-
[¹³C₂-¹⁵N]-Glycine: This commercially available starting material provides the backbone for the amino acid portion of Droxidopa, incorporating the desired isotopic labels.
-
Protected 3,4-dihydroxybenzaldehyde (Piperonal): While not commercially available in a labeled form, a synthetic route to a ¹³C-labeled version can be envisioned, although for the purpose of this guide, we will focus on the condensation with labeled glycine.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for ¹³C₂ ¹⁵N labeled Droxidopa.
Detailed Synthetic Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of ¹³C₂ ¹⁵N labeled Droxidopa.
Step 1: Stereoselective Aldol Condensation of [¹³C₂, ¹⁵N]-Glycine with Piperonal
The initial and most critical step is the stereoselective condensation of [¹³C₂, ¹⁵N]-glycine with piperonal (3,4-methylenedioxybenzaldehyde). This reaction establishes the carbon skeleton and the two stereocenters of the Droxidopa molecule. The use of a chiral auxiliary or a stereoselective catalyst is essential to favor the formation of the desired L-threo isomer.
Protocol:
-
Preparation of the Glycine Derivative: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve [¹³C₂, ¹⁵N]-glycine (1.0 eq) in a suitable solvent system, such as a mixture of methanol and toluene.[7]
-
Base Addition: Cool the solution to 15-20°C and add a base, for instance, potassium hydroxide, to facilitate the formation of the glycine enolate.[7]
-
Aldehyde Addition: Slowly add a solution of piperonal (1.0 eq) in toluene to the reaction mixture while maintaining the temperature at 15-20°C.
-
Reaction Monitoring: Allow the reaction to proceed at 20-25°C for approximately 18 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by the addition of a weak acid, such as acetic acid, and extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected [¹³C₂, ¹⁵N]-Droxidopa intermediate.
Step 2: Deprotection of the Intermediate
The methylenedioxy group of the piperonal moiety serves as a protecting group for the catechol functionality. This group needs to be removed to yield the final dihydroxy-substituted phenyl ring.
Protocol:
-
Acidic Hydrolysis: Dissolve the crude intermediate from the previous step in a suitable solvent, such as dichloromethane or methanol.
-
Lewis Acid Treatment: Add a Lewis acid, for example, boron trichloride (BCl₃) or aluminum chloride (AlCl₃), at a low temperature (e.g., -78°C) to cleave the methylenedioxy ether.
-
Reaction Quenching and Product Isolation: After the reaction is complete, as indicated by TLC or HPLC, carefully quench the reaction with methanol and water. The product is then extracted, and the solvent is removed under reduced pressure.
Step 3: Purification and Characterization
The final step involves the purification of the crude ¹³C₂ ¹⁵N labeled Droxidopa and its thorough characterization to confirm its identity, purity, and isotopic enrichment.
Protocol:
-
Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹³C₂ and ¹⁵N isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the ¹³C labels.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical and chiral purity of the final product.
-
Data Presentation
| Parameter | Expected Value | Method of Analysis |
| Molecular Weight | Expected mass shift of +3 Da | Mass Spectrometry |
| Isotopic Enrichment | >98% for ¹³C and ¹⁵N | Mass Spectrometry |
| Chemical Purity | >98% | HPLC |
| Chiral Purity (L-threo) | >99% | Chiral HPLC |
Mechanistic Insights
The key stereoselective aldol condensation reaction proceeds through the formation of a Schiff base intermediate from glycine, which then undergoes a diastereoselective addition to the aldehyde. The stereochemical outcome is influenced by the specific chiral auxiliary or catalyst employed.
Caption: Key mechanistic steps in the stereoselective synthesis.
Conclusion
This technical guide has outlined a robust and feasible synthetic strategy for the preparation of ¹³C₂ ¹⁵N labeled Droxidopa. The proposed route leverages commercially available labeled starting materials and employs well-established chemical transformations. The successful synthesis of this isotopically labeled standard will be a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics, enabling more accurate and detailed studies of Droxidopa's in vivo behavior.
References
-
Redalyc.15N-labed glycine synthesis. Available from: [Link]
-
Tavares, C. R. O., et al. 15N-labeled glycine synthesis. Pesquisa Agropecuária Brasileira, 41(3), 445-449. (2006). Available from: [Link]
-
Li, Y., et al. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications, 55(84), 12666-12669. (2019). Available from: [Link]
-
Tavares, C. R. O., et al. 15N-labed glycine synthesis. Pesquisa Agropecuária Brasileira, 41(3), 445-449. (2006). Available from: [Link]
- Google Patents. US20130253061A1 - Method of droxidopa synthesis.
-
Chemicopro. Buy Piperonal – High-Quality for Fragrance, Flavor, and Research. Available from: [Link]
-
SLS Ireland. Ammonia-15N, 98 atom % 15N. Available from: [Link]
-
Eurisotop. GLYCINE. Available from: [Link]
- Google Patents. US20200354308A1 - An improved process for the preparation of droxidopa and its intermediate.
-
ResearchGate. Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles | Request PDF. Available from: [Link]
- Google Patents. WO2013142093A1 - Method for the synthesis of droxidopa.
-
Sciencemadness.org. Synthesizing Labeled Compounds. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis. Available from: [Link]
-
ResearchGate. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF. Available from: [Link]
-
Springer. Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and. Available from: [Link]
-
ResearchGate. Asymmetric biomimetic aldol reaction of glycinate enables highly efficient synthesis of chiral β-hydroxy-α-amino acid derivatives. Available from: [Link]
-
The University of Queensland. Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. Available from: [Link]
- Google Patents. US20130253061A1 - Method of droxidopa synthesis.
- Google Patents. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
National Center for Biotechnology Information. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
PubMed. Stereoselective synthesis of [13C]methyl 2-[15N]amino-2-deoxy-beta-D-glucopyranoside derivatives. Available from: [Link]
-
ChemRxiv. Total synthesis of [13C2]-labelled phytosiderophores of the mugineic and avenic acid families. Available from: [Link]
- Google Patents. US2999878A - Synthesis of beta-hydroxy-alpha-amino acid.
-
GCE4All. High‐yield recombinant bacterial expression of 13C‐, 15N‐labeled, serine‐16 phosphorylated, murine amelogenin using a mo. Available from: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Available from: [Link]
-
National Center for Biotechnology Information. α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Available from: [Link]
Sources
- 1. piperonal suppliers USA [americanchemicalsuppliers.com]
- 2. fraterworks.com [fraterworks.com]
- 3. Cambridge Isotope Laboratories AMMONIA (15N, 98%), 1 L, 13767-16-3, Quantity: | Fisher Scientific [fishersci.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. foreverest.net [foreverest.net]
- 6. GLYCINE (2,2-D2; 15N) Stable Isotope Labeled Reagent [benchchem.com]
- 7. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]
The Sentinel in the Synapse: A Technical Guide to D,L-threo-Droxidopa-¹³C₂,¹⁵N in Neuroscience Research
Abstract
D,L-threo-Droxidopa (L-DOPS), a synthetic amino acid precursor, has carved a crucial niche in the management of neurogenic orthostatic hypotension by serving as a prodrug to norepinephrine.[1][2][3] For the neuroscience researcher, however, its true potential is unlocked when stably labeled with heavy isotopes. This technical guide provides an in-depth exploration of D,L-threo-Droxidopa-¹³C₂,¹⁵N, a powerful tool for elucidating the complex dynamics of the noradrenergic system. We move beyond the therapeutic application of the parent compound to detail the core utility of its labeled analogue as both an unimpeachable internal standard for quantitative bioanalysis and as a dynamic tracer for mapping norepinephrine synthesis and turnover in vivo. This document is intended for neuroscientists, pharmacologists, and drug development professionals seeking to leverage this technology to gain precise, actionable insights into catecholamine biochemistry in health and disease.
Part 1: The Biochemical Foundation: From Prodrug to Neurotransmitter
The therapeutic and research applications of Droxidopa are entirely dependent on its elegant conversion into norepinephrine. Unlike norepinephrine itself, Droxidopa can cross the blood-brain barrier, providing a gateway to modulating central noradrenergic pathways.[2][4]
The conversion is a single, critical enzymatic step. After administration, Droxidopa is metabolized by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][2][5] This enzyme is widely distributed throughout the body, in both peripheral tissues and the central nervous system.[5] AADC removes the carboxyl group from Droxidopa, yielding norepinephrine.
This pathway is particularly significant in neurological disorders characterized by norepinephrine deficiency, such as Parkinson's disease and certain forms of autonomic failure.[1][2] By providing a direct precursor that bypasses the rate-limiting enzyme dopamine β-hydroxylase (DBH), Droxidopa offers a targeted method to restore norepinephrine levels.[3]
Caption: Metabolic conversion of Droxidopa to norepinephrine.
The introduction of stable isotopes (¹³C and ¹⁵N) into the Droxidopa molecule creates an analogue that is chemically identical to the parent drug but physically distinguishable by its increased mass. This mass difference is the key to its utility in research, allowing it to be unequivocally identified by mass spectrometry.[1][5]
Part 2: Application I - The Gold Standard for Pharmacokinetics
In drug development and clinical pharmacology, accurate quantification of a drug and its metabolites in biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the universally accepted gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] D,L-threo-Droxidopa-¹³C₂,¹⁵N serves this role perfectly for studies involving Droxidopa.
The Causality Behind the Choice: Why is a SIL internal standard superior? During sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis, variations are inevitable. Analyte can be lost during extraction, and ionization efficiency in the mass spectrometer source can fluctuate (a phenomenon known as the "matrix effect"). A SIL internal standard, added to the sample at the very beginning of the workflow, experiences the exact same physical and chemical variations as the unlabeled analyte.[8] By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are normalized, yielding highly accurate and precise quantification.[7]
Experimental Protocol: Quantification of Droxidopa in Human Plasma via LC-MS/MS
This protocol outlines a typical workflow for a pharmacokinetic study.
-
Sample Collection & Preparation:
-
Collect whole blood from subjects at specified time points post-Droxidopa administration into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to a clean polypropylene tube and store at -80°C until analysis.
-
-
Internal Standard Spiking & Protein Precipitation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of a known concentration (e.g., 500 ng/mL) of D,L-threo-Droxidopa-¹³C₂,¹⁵N working solution. Vortex briefly. This step is critical; the internal standard must be added before any potential for analyte loss.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
Liquid Chromatography: Separation is typically achieved on a C18 or HILIC column to resolve Droxidopa from other plasma components. A gradient elution with mobile phases consisting of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is common.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM).
-
Data Presentation: Mass Spectrometry Parameters
The following table summarizes typical MRM transitions for Droxidopa and its labeled internal standard. The exact values may vary slightly based on the specific isotopic labeling pattern.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |
| Droxidopa (Analyte) | 214.0 | 152.1 | Quantification | [9][10] |
| D,L-threo-Droxidopa-¹³C₂,¹⁵N (IS) | 217.0 | 155.1 | Internal Standard | Conceptual* |
| [¹³C₇]-Droxidopa (IS) | 221.0 | 159.1 | Internal Standard | [9] |
*Note: The m/z for D,L-threo-Droxidopa-¹³C₂,¹⁵N is calculated based on a +3 Da mass shift from the parent compound (2 carbons at +1, 1 nitrogen at +1). This serves as a representative example.
Caption: Workflow for quantitative bioanalysis using a SIL-IS.
Part 3: Application II - A Tracer for Norepinephrine Synthesis & Turnover
Beyond static quantification, D,L-threo-Droxidopa-¹³C₂,¹⁵N is a powerful tracer for studying the dynamics of norepinephrine synthesis in vivo.[5] This application provides profound insights into how disease states or pharmacological interventions affect the brain's ability to produce and release this critical neurotransmitter. A seminal study demonstrated that after infusion of labeled L-DOPS, the resulting increase in norepinephrine in plasma and urine was almost entirely derived from the labeled precursor, validating its use as a direct tracer for synthesis.[4]
The Causality Behind the Choice: How does this work? By introducing D,L-threo-Droxidopa-¹³C₂,¹⁵N into a biological system, you are providing a labeled substrate for the AADC enzyme. Any norepinephrine subsequently detected that carries the ¹³C₂,¹⁵N label must have been newly synthesized from the administered tracer. This allows researchers to distinguish the pool of newly synthesized norepinephrine from the pre-existing, unlabeled pool stored in synaptic vesicles. By measuring the rate of appearance of labeled norepinephrine and its metabolites over time, one can calculate the rate of neurotransmitter turnover.
Experimental Protocol: Measuring Norepinephrine Turnover in the CNS via Microdialysis
This protocol describes a preclinical workflow using in vivo microdialysis, a technique for sampling the extracellular fluid of specific brain regions in a live animal.[11]
-
Surgical Preparation:
-
Anesthetize a research animal (e.g., rat, mouse) according to approved institutional protocols.
-
Stereotaxically implant a microdialysis guide cannula targeting a brain region of interest rich in noradrenergic terminals (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Collect baseline dialysate samples for a period (e.g., 60-90 minutes) to establish stable endogenous norepinephrine levels.
-
-
Tracer Administration & Sampling:
-
Administer D,L-threo-Droxidopa-¹³C₂,¹⁵N systemically (e.g., via intraperitoneal injection or intravenous infusion).
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.
-
Immediately after collection, add an antioxidant (like perchloric acid or a glutathione/EGTA solution) to each sample to prevent catecholamine degradation and store at -80°C.
-
-
Sample Analysis:
-
Analyze the dialysate samples using a highly sensitive LC-MS/MS method, similar to the one described in Part 2.
-
The method must be configured to simultaneously monitor the MRM transitions for both endogenous (unlabeled) norepinephrine and newly synthesized, labeled norepinephrine (¹³C₂,¹⁵N-NE).
-
-
Data Interpretation:
-
Plot the concentrations of both unlabeled and labeled norepinephrine over time.
-
The appearance and peak of the labeled norepinephrine signal provides a direct readout of the rate of synthesis and release in that specific brain region.
-
Changes in this rate in response to a drug challenge or in a disease model can reveal critical information about noradrenergic function.
-
Caption: Tracing norepinephrine synthesis with labeled Droxidopa.
Conclusion
D,L-threo-Droxidopa-¹³C₂,¹⁵N transcends the therapeutic utility of its parent compound, offering neuroscience researchers a high-fidelity tool for quantitative and dynamic studies of the noradrenergic system. As an internal standard, it ensures the accuracy and reproducibility of pharmacokinetic data, a non-negotiable requirement for drug development. As a metabolic tracer, it provides an unparalleled window into the real-time synthesis and turnover of norepinephrine within the complex environment of the central nervous system. The methodical application of this labeled compound, grounded in the principles of mass spectrometry and in vivo sampling, empowers researchers to dissect the biochemical underpinnings of neurological disorders and to precisely evaluate the impact of novel therapeutic agents.
References
-
Droxidopa - Wikipedia. [Link]
-
Suzuki, T., Higa, S., Sakoda, S., Ueji, M., Hayashi, A., Takaba, Y., & Nakajima, A. (1985). Mass spectrometric measurements of norepinephrine synthesis in man from infusion of stable isotope-labelled L-threo-3,4-dihydroxyphenylserine. Life sciences, 36(5), 435–442. [Link]
-
Kocinsky, H. S., & Walling, A. D. (2016). Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical pharmacology in drug development, 5(2), 146–154. [Link]
-
Droxidopa: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]
-
What is Droxidopa used for? - Patsnap Synapse. [Link]
-
Palma, J. A., & Kaufmann, H. (2014). Droxidopa in neurogenic orthostatic hypotension. Expert review of cardiovascular therapy, 12(8), 917–931. [Link]
-
Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. (2015). Analytical and Bioanalytical Chemistry, 407(13), 3675–3685. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit7.1. [Link]
-
Shulaev, M. V., et al. (2013). In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters. Analytical chemistry, 85(11), 5537–5544. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
Derangula, V. R., Thumma, J., & Ponneri, V. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research, 11(11), 232-241. [Link]
-
Goldstein, D. S. (2006). L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug. Cardiovascular & hematological agents in medicinal chemistry, 4(4), 315–333. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Droxidopa - Wikipedia [en.wikipedia.org]
- 3. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric measurements of norepinephrine synthesis in man from infusion of stable isotope-labelled L-threo-3,4-dihydroxyphenylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. scispace.com [scispace.com]
- 9. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Frontier: A Technical Safety and Handling Guide for D,L-threo-Droxidopa-13C2,15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling protocols for D,L-threo-Droxidopa-13C2,15N Hydrochloride. As a stable isotope-labeled internal standard, this compound is pivotal for pharmacokinetic and metabolic studies. In the absence of a specific Safety Data Sheet (SDS) for this isotopically labeled molecule, this whitepaper establishes best practices by leveraging comprehensive safety data from its well-characterized parent compound, Droxidopa. The incorporation of stable, non-radioactive ¹³C and ¹⁵N isotopes does not alter the fundamental chemical reactivity or toxicological profile of the molecule; therefore, handling precautions should mirror those for unlabeled Droxidopa[1][2][3].
Compound Identity and Pharmacological Context
D,L-threo-Droxidopa-13C2,15N Hydrochloride is a synthetic amino acid that acts as a prodrug to the neurotransmitter norepinephrine[4][5]. After administration, it is metabolized by the enzyme DOPA decarboxylase, leading to an increase in norepinephrine levels in both the peripheral and central nervous systems[5][6]. This mechanism is central to its therapeutic use in treating neurogenic orthostatic hypotension[7][8]. The stable isotope labels (¹³C and ¹⁵N) allow for its precise differentiation from endogenous Droxidopa in biological samples during analytical procedures like mass spectrometry[9][10].
Table 1: Compound Identification
| Property | Data |
| Chemical Name | D,L-threo-3-(3,4-dihydroxyphenyl)serine-1,2-¹³C₂,¹⁵N Hydrochloride |
| Synonyms | L-DOPS-¹³C₂,¹⁵N HCl, DL-threo-DOPS-¹³C₂,¹⁵N HCl |
| CAS Number | 1329556-63-9[9][11][12] |
| Molecular Formula | C₇¹³C₂H₁₂Cl¹⁵NO₅[11] |
| Appearance | White to off-white solid[3] |
Hazard Identification and GHS Classification
The hazard profile of D,L-threo-Droxidopa-13C2,15N Hydrochloride is extrapolated from the parent compound, Droxidopa. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Droxidopa is classified as an irritant[13][14][15][16].
Table 2: GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[3][17][18] | |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[3][17][18] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[3][17] |
Source: Extrapolated from Droxidopa SDS[3][17][18].
The primary routes of occupational exposure are inhalation of the powder and direct contact with the skin and eyes. While the acute oral toxicity is low (LD50 >10 g/kg in rats), the compound's pharmacological activity warrants careful handling to avoid unintended physiological effects[3][17].
Exposure Controls and Personal Protective Equipment (PPE)
A proactive approach to safety through engineering controls and appropriate PPE is paramount when handling this compound. The causality behind these recommendations is to minimize the risk of irritation and prevent accidental systemic exposure.
Engineering Controls
-
Ventilation: All weighing and solution preparation activities should be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhaling airborne particles.
-
Restricted Access: The handling area should be clearly demarcated, with access limited to trained personnel.
Personal Protective Equipment (PPE)
The selection of PPE is a critical control point in the safe handling workflow.
Caption: PPE selection workflow for handling the compound.
Safe Handling, Storage, and Disposal Protocols
Adherence to meticulous laboratory practices is essential for both user safety and maintaining the integrity of this valuable analytical standard.
Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing: Conduct all weighing operations within a chemical fume hood or powder containment enclosure. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the compound to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate all surfaces and equipment used.
Storage
As a stable, non-radioactive isotopically labeled compound, D,L-threo-Droxidopa-13C2,15N Hydrochloride should be stored in the same manner as its unlabeled counterpart[1].
-
Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Temperature: While room temperature storage is generally acceptable, refer to the manufacturer's certificate of analysis for specific recommendations[9].
-
Inventory: Maintain a detailed and up-to-date inventory of the compound, including location and quantity[2].
Disposal
Waste containing this compound should be treated as hazardous chemical waste.
-
Segregation: Do not mix with general laboratory waste. Collect all waste, including contaminated PPE and rinsate from cleaning, in a clearly labeled, sealed container.
-
Compliance: All disposal must be carried out in strict accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance[2].
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response
Caption: First aid response to different exposure routes.
Spill Management
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Conclusion
The safe and effective use of D,L-threo-Droxidopa-13C2,15N Hydrochloride in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By treating this stable-labeled compound with the same precautions as its pharmacologically active parent, Droxidopa, researchers can protect themselves and maintain the integrity of their experiments. This guide serves as a foundational document to be integrated into a comprehensive laboratory-specific safety plan.
References
-
Droxidopa - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
What is the mechanism of Droxidopa? (2024, July 17). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
-
How Does Droxidopa Work? Mechanism of Action Explained in Plain English. (2026, February 17). Medfinder. Retrieved February 22, 2026, from [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. (2019, January 11). Moravek, Inc. Retrieved February 22, 2026, from [Link]
-
Shibao, C., & Biaggioni, I. (2014). Prospects for Droxidopa in Neurogenic Orthostatic Hypotension. Hypertension, 63(6), 1162–1164. Retrieved February 22, 2026, from [Link]
-
Palma, J. A., & Kaufmann, H. (2018). Possible mechanisms of actions of droxidopa. Clinical Autonomic Research, 28(1), 31–36. Retrieved February 22, 2026, from [Link]
-
How To Properly Store Your Radiolabeled Compounds. (2022, June 13). Moravek. Retrieved February 22, 2026, from [Link]
-
Kling, J. (2001). Safe use of radioisotopes. Current Protocols in Molecular Biology, Appendix 1, Appendix 1F. Retrieved February 22, 2026, from [Link]
-
Globally Harmonised System of Classification and Labelling of Chemicals (GHS) Singapore. (2015, July 1). Workplace Safety and Health Council. Retrieved February 22, 2026, from [Link]
-
GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). UNECE. Retrieved February 22, 2026, from [Link]
-
GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Occupational Health Categorization vs. GHS Health Hazard Categories: The categories have different meanings! (2019, December 2). Affygility Solutions. Retrieved February 22, 2026, from [Link]
-
CAS No : 1329556-63-9| Chemical Name : D,L-threo-Droxidopa-13C2,15N Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
-
Chemical Hazard Classification (GHS). (n.d.). Division of Research Safety - University of Illinois. Retrieved February 22, 2026, from [Link]
-
Isotopic labeling - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
DROXIDOPA capsule - DailyMed. (2023, June 13). NIH. Retrieved February 22, 2026, from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Droxidopa - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. How Does Droxidopa Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 8. DailyMed - DROXIDOPA capsule [dailymed.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. a2bchem.com [a2bchem.com]
- 13. tal.sg [tal.sg]
- 14. unece.org [unece.org]
- 15. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. tcichemicals.com [tcichemicals.com]
Methodological & Application
Using D,L-threo-Droxidopa-13C2,15N as an internal standard in mass spectrometry
Application Note: High-Sensitivity Quantitation of Droxidopa in Human Plasma
Internal Standard Strategy: D,L-threo-Droxidopa-
Abstract
This application note details a robust, self-validating protocol for the quantification of Droxidopa (L-threo-3,4-dihydroxyphenylserine) in biological matrices.[1] While Droxidopa is the specific pharmacologically active L-isomer, this method utilizes the stable isotope-labeled racemic mixture D,L-threo-Droxidopa-
Introduction & Scientific Rationale
The Analyte: Droxidopa
Droxidopa (Northera®) is a synthetic amino acid precursor converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AADC) [1].[1][2][3] It is used to treat neurogenic orthostatic hypotension (nOH).[1][4][5] Unlike norepinephrine, Droxidopa can cross the blood-brain barrier.
Key Chemical Challenges:
-
Oxidation: The catechol moiety (3,4-dihydroxy) is highly susceptible to oxidation at physiological pH, converting to quinones which are undetectable in standard MRM channels.
-
Polarity: As a zwitterionic amino acid, Droxidopa suffers from poor retention on standard C18 columns, leading to ion suppression in the void volume.
The Internal Standard: Why C , N?
We utilize D,L-threo-Droxidopa-
-
Elimination of Isotope Effects: Deuterium labels can slightly alter retention times (the "deuterium isotope effect"), causing the IS to separate from the analyte during chromatography.
C and N labels possess identical retention times to the unlabeled analyte, ensuring the IS experiences the exact same matrix suppression/enhancement at the moment of ionization. -
Stability: Deuterium on exchangeable positions (hydroxyl/amine) can be lost in protic solvents. Carbon and Nitrogen labels incorporated into the backbone are non-exchangeable.
-
Racemic IS Utility: On an achiral Reverse Phase (RP) or PFP column, the D- and L-isomers of the IS co-elute. The mass spectrometer sees a single combined peak for the IS, which serves as a valid normalizer for the L-threo analyte.
Biological & Analytical Workflow
The following diagram illustrates the metabolic activation of Droxidopa and the analytical logic used to quantify it.
Figure 1: Droxidopa metabolic activation pathway and the corresponding LC-MS/MS analytical workflow.
Experimental Protocol
Chemicals & Reagents
-
Internal Standard: D,L-threo-Droxidopa-
C , N (ensure isotopic purity >99%). -
Matrix: Drug-free human plasma (K2EDTA).
-
Stabilizer: 0.1 M Hydrochloric Acid (HCl) or 5% Sodium Metabisulfite (SMB).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Sample Preparation (Protein Precipitation)
Rationale: Catechols oxidize rapidly at neutral pH. Immediate acidification is non-negotiable.
-
Collection: Collect whole blood into K2EDTA tubes pre-chilled on ice. Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.
-
Stabilization (Critical): Immediately add 10 µL of 5% Sodium Metabisulfite (antioxidant) per 1 mL of plasma, OR acidify with 10 µL of 6M HCl . Vortex gently.
-
Spiking:
-
Aliquot 100 µL of stabilized plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Internal Standard Working Solution (1000 ng/mL in 0.1% FA).
-
-
Precipitation:
-
Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex vigorously for 30 seconds.
-
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Water (0.1% FA) to match the initial mobile phase composition (reduces peak broadening).
Liquid Chromatography (LC) Conditions
Rationale: A Pentafluorophenyl (PFP) column is selected over C18. PFP phases offer superior retention for polar aromatic compounds like catechols via pi-pi interactions.
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Kinetex F5 (PFP) or equivalent, 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Initial Hold (Loading) |
| 0.50 | 2% | End Loading |
| 3.00 | 90% | Elution Gradient |
| 3.50 | 90% | Wash |
| 3.60 | 2% | Re-equilibration |
| 5.00 | 2% | End of Run |
Mass Spectrometry (MS/MS) Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[2][9][10]
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
Spray Voltage: 3500 V.
-
Source Temp: 500°C.
MRM Transitions:
Note: The exact transition for the IS depends on the position of the
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| Droxidopa | 214.1 [M+H] | 152.1 | 20 | Quantifier |
| Droxidopa | 214.1 [M+H] | 168.1 | 15 | Qualifier |
| IS ( | 217.1 [M+H] | 155.1 | 20 | Internal Std |
Fragmentation Logic: The transition 214
Validation & Quality Control
System Suitability Test (SST)
Before running samples, inject the IS-only solution.
-
Requirement: Signal-to-Noise (S/N) > 100.
-
Cross-Talk Check: Inject a high concentration of Unlabeled Droxidopa (Upper Limit of Quantitation). Monitor the IS channel (217
155).-
Acceptance: Response in IS channel must be < 5% of the average IS response. This confirms the +3 Da shift is sufficient to prevent isotopic overlap.
-
Linearity & Sensitivity
-
Range: 10 ng/mL to 5000 ng/mL.
-
Weighting: 1/x
linear regression. -
LLOQ: 10 ng/mL (S/N > 10, Precision < 20% CV).
Matrix Effect Evaluation
Since Droxidopa is polar and elutes early, matrix suppression is a risk.
-
Calculation: Compare the peak area of IS spiked into extracted plasma vs. IS in solvent.
-
Equation:
-
Acceptance: ME should be between -15% and +15%. If suppression is high (>20%), consider switching to Solid Phase Extraction (SPE) using PBA cartridges.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Oxidation of Droxidopa. | Ensure plasma is acidified/treated with Metabisulfite immediately upon collection. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (add 5mM Ammonium Formate) or use a column with higher carbon load. |
| Split Peaks | Solvent mismatch. | The injection solvent (supernatant) is too strong. Dilute 1:1 with water before injection. |
| IS Separation | Chiral separation occurring.[10] | If using a PFP column, D and L enantiomers might partially separate. Ensure integration covers both if split, or adjust gradient to merge them. |
References
-
FDA Prescribing Information. (2014).[5][11] NORTHERA (droxidopa) Capsules, for Oral Use.[4][5] U.S. Food and Drug Administration. Link
-
Derangula, V. R., et al. (2018).[12] Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research. Link
-
Kaufmann, H. (2015).[13] Droxidopa for the treatment of neurogenic orthostatic hypotension. Expert Review of Cardiovascular Therapy. Link
Disclaimer: This protocol is for research and development purposes. Clinical assays must be validated according to local regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ijpar.com [ijpar.com]
- 4. lundbeck.com [lundbeck.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mass spectrometric measurements of norepinephrine synthesis in man from infusion of stable isotope-labelled L-threo-3,4-dihydroxyphenylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. mjcce.org.mk [mjcce.org.mk]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. clinician.com [clinician.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. NORTHERA® (droxidopa) | Pharmacology [northerahcp.com]
High-Sensitivity LC-MS/MS Quantitation of Droxidopa in Human Plasma
Application Note & Detailed Protocol
Executive Summary
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid precursor to norepinephrine (NE), utilized in the treatment of neurogenic orthostatic hypotension (nOH).[1][2][3] Unlike many stable small molecules, Droxidopa presents a "perfect storm" of bioanalytical challenges: it is highly polar (zwitterionic), susceptible to rapid oxidative degradation (catechol functionality), and chemically similar to high-abundance endogenous neurotransmitters (L-DOPA, NE).
This guide departs from standard "dilute-and-shoot" methodologies. Instead, it details a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol coupled with Biphenyl LC-MS/MS . This approach is selected for its ability to orthogonally remove phospholipids—the primary cause of ion suppression in plasma analysis—while retaining the polar analyte without the need for derivatization.
Chemical Context & Stability Strategy
The success of this assay is determined before the sample ever reaches the lab. The catechol moiety of Droxidopa oxidizes rapidly to form quinones at physiological pH, a reaction accelerated by temperature and light.
The "Cold Chain + Acid + Antioxidant" Triad:
-
Acidification: Lowers pH (<3.0) to protonate the amine and stabilize the catechol ring.
-
Antioxidant: Sodium Metabisulfite (Na₂S₂O₅) acts as a sacrificial reducing agent.
-
Temperature: All processing must occur at 4°C to minimize enzymatic conversion by aromatic L-amino acid decarboxylase (AADC) in plasma.
Figure 1: Droxidopa Degradation & Stabilization Logic
Caption: Stabilization strategy preventing oxidative degradation to quinones and enzymatic conversion to norepinephrine.
Reagents & Materials
-
Analytes: Droxidopa (Reference Standard), Droxidopa-d3 or 13C (Internal Standard).
-
Matrix: K₂EDTA Human Plasma (Free of hemolysis).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) 30 mg/1 cc or equivalent.
-
Stabilizer Solution: 10% Sodium Metabisulfite (w/v) in water (Prepare fresh daily).
-
LC Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Waters HSS T3.
Detailed Protocol
Phase A: Sample Collection (Clinical Site)
Critically, this step cannot be corrected later in the lab.
-
Collect whole blood into K₂EDTA tubes.
-
Immediately place on wet ice.
-
Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of collection.
-
Stabilization: Transfer plasma to a cryovial containing 20 µL of 10% Sodium Metabisulfite per 1 mL of plasma .
-
Add 10 µL of 5M Formic Acid per 1 mL of plasma (Target pH ~3.0).
-
Flash freeze at -70°C.
Phase B: Sample Preparation (SPE Extraction)
Rationale: MCX is chosen over HLB. Droxidopa is zwitterionic; at pH 2-3, it is positively charged. MCX retains the positive charge, allowing 100% organic washes to strip phospholipids, which HLB cannot do as effectively for polar bases.
-
Thaw: Thaw plasma samples on ice.
-
IS Addition: Aliquot 200 µL of plasma into a 96-well plate. Add 20 µL of Internal Standard working solution (Droxidopa-d3, 500 ng/mL in 1% Formic Acid). Vortex.
-
Acidification: Add 200 µL of 4% H₃PO₄ (Phosphoric Acid). Vortex. This ensures the analyte is fully protonated for the cation exchange mechanism.
-
Conditioning:
-
Loading: Load the pre-treated sample onto the MCX cartridge at a slow flow rate (~1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes proteins and salts.
-
Wash 2 (Organic): 1 mL 100% Methanol. Crucial Step: Removes neutral phospholipids and hydrophobic interferences. Droxidopa remains bound by ionic interaction.
-
Elution: Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol (freshly prepared). High pH neutralizes the amine, breaking the ionic bond.
-
Evaporation: Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase A (0.1% Formic Acid in Water).
Figure 2: MCX Extraction Workflow
Caption: Mixed-Mode Cation Exchange (MCX) selectively retains Droxidopa while washing away matrix interferences.
LC-MS/MS Conditions
Chromatography Strategy: A Biphenyl stationary phase is recommended over C18. The biphenyl group provides enhanced pi-pi interactions with the catechol ring of Droxidopa, increasing retention and separation from the void volume without requiring ion-pairing agents.
| Parameter | Setting |
| Column | Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5-10 µL |
| Run Time | 4.5 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase B | Action |
|---|---|---|
| 0.0 | 5 | Loading |
| 0.5 | 5 | Hold |
| 2.5 | 90 | Elution |
| 3.0 | 90 | Wash |
| 3.1 | 5 | Re-equilibration |
| 4.5 | 5 | End |
Mass Spectrometry Parameters (ESI+):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) |
| Droxidopa | 214.1 | 152.1 | 25 | 22 |
| Droxidopa (Qual) | 214.1 | 168.1 | 25 | 18 |
| Droxidopa-d3 (IS) | 217.1 | 155.1 | 25 | 22 |
Note: The transition 214 -> 152 corresponds to the loss of the amino-diol chain, leaving the catechol ring fragment. This is highly specific.
Validation & Quality Control
To ensure the trustworthiness of the data, the following criteria must be met:
-
Linearity: 10 ng/mL to 5000 ng/mL (Weighted 1/x² regression).
-
Recovery: >80% (Consistent across Low, Mid, High QC).
-
Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. The MCX wash step (Methanol) is critical here. If suppression is observed, ensure the wash volume is sufficient.
-
Stability:
-
Benchtop: < 4 hours on ice (due to oxidation risk).
-
Autosampler: Stable for 24 hours at 10°C if reconstituted in acidic mobile phase.
-
References
-
Derangula, V. R., et al. (2018). "Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma."[6] International Journal of ChemTech Research, 11(11), 232-241.[2][6]
-
US Food and Drug Administration (FDA). "Clinical Pharmacology Review: Northera (Droxidopa).
-
BenchChem. "Application Note: High-Throughput Analysis of Droxidopa in Human Plasma using L-threo-Droxidopa-13C2,15N."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Droxidopa-13C2,15N HCl Analysis
Senior Application Scientist Note: “You are seeing peak tailing on your internal standard (Droxidopa-13C2,15N), which likely means your unlabeled analyte is suffering the same fate, even if it’s less obvious at lower concentrations. Droxidopa is a zwitterionic catecholamine.[1] Its dual nature—an amine group that seeks silanols and a catechol group that hunts for iron—makes it a ‘canary in the coal mine’ for chromatographic active sites. The guide below treats the root causes: ionization state, surface chemistry, and metal chelation.”
Part 1: The Troubleshooting Logic Tree
Before adjusting your method, use this decision matrix to identify the likely culprit.[2]
Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry.
Part 2: Technical FAQs & Solutions
Q1: I am using a standard C18 column. Why is Droxidopa tailing so badly?
The Science: Droxidopa is a polar, zwitterionic molecule. On a standard C18 column, retention is weak, forcing the peak to elute early where "chemical noise" is high. More importantly, the amine group on Droxidopa (
The Solution:
-
Switch Column Chemistry: Move away from standard C18.
-
PFP (Pentafluorophenyl): Highly Recommended.[1] The fluorine atoms create a partial negative charge that interacts with the positive amine, while the aromatic ring engages in
interactions with the catechol ring. This provides superior shape and retention.[1] -
HILIC (Hydrophilic Interaction): Excellent for polar zwitterions.[1] It retains Droxidopa via water-layer partitioning, avoiding hydrophobic collapse.[1]
-
-
Mobile Phase Modifier: If you must use C18, ensure your mobile phase pH is low (pH < 3.[1]0) to suppress silanol ionization, or use an end-capped column designed for basic compounds.[1]
Q2: My column is new, but the tailing persists. Could it be the system hardware?
The Science: Yes. Droxidopa contains a catechol moiety (two adjacent hydroxyl groups on the benzene ring). Catechols are notorious iron chelators.[1] If your LC system uses stainless steel capillaries, frits, or needles, Droxidopa will bind to iron ions on the metal surface, resulting in severe tailing and area loss.
The Solution:
-
Passivation: Flush the system with a passivation agent (e.g., 30% Phosphoric acid or Medronic acid) to strip accessible iron.
-
PEEK Tubing: Replace steel lines post-column with PEEK (polyether ether ketone).[1]
-
Mobile Phase Additive: Add 5 µM Medronic Acid (InfinityLab Deactivator) or EDTA to the mobile phase. This "sacrificial" chelator binds free metal ions before your analyte does.[1]
Q3: How does the sample diluent affect the peak shape?
The Science: "The Solvent Effect." If you dissolve Droxidopa-13C2,15N in 100% Methanol or Acetonitrile but your gradient starts at 95% Water, the analyte travels faster than the mobile phase front inside the column. This causes band broadening and fronting/tailing before the separation even begins.
The Solution:
-
Match the sample diluent to your initial mobile phase conditions .
-
Protocol: Reconstitute Droxidopa-13C2,15N in 0.1% Formic Acid in Water (or maximum 10% organic).
Part 3: Comparative Data & Protocols
Table 1: Column Chemistry Performance for Droxidopa
| Column Phase | Retention Mechanism | Peak Shape Risk | Suitability |
| C18 (Standard) | Hydrophobic Interaction | High (Silanol drag) | Low |
| C18 (Polar Embedded) | Hydrophobic + H-Bonding | Medium | Medium |
| PFP (Pentafluorophenyl) | Low (Sharp peaks) | High | |
| HILIC (Silica/Amide) | Partitioning + Ion Exchange | Low (Good retention) | High |
Protocol: System Passivation (To Remove Metal Chelation Sites)
Use this if you suspect the catechol group is binding to stainless steel hardware.
-
Remove Column: Install a PEEK union in place of the analytical column.
-
Solvent A: 30% Phosphoric Acid in Water.[1]
-
Flush: Pump Solvent A at 1.0 mL/min for 60 minutes.
-
Rinse: Flush with HPLC-grade water for 30 minutes.
-
Re-install: Connect your analytical column.
-
Validation: Inject a standard of Droxidopa-13C2,15N. Tailing factor (
) should be < 1.5.[1]
Part 4: Mechanism of Interaction
This diagram illustrates the two primary chemical enemies of Droxidopa analysis: Silanol Activity and Metal Chelation.
Figure 2: Mechanistic view of secondary interactions causing peak tailing.
References
-
Agilent Technologies. (2016).[1] Plasma Catecholamines by LC/MS/MS using Agilent Pursuit PFP. Retrieved from [Link]
-
Waters Corporation. (2017).[1] Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. Retrieved from [Link]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
PubChem. (n.d.).[1][3] Droxidopa Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Support Center: Droxidopa-13C2,15N Extraction & Bioanalysis
Executive Summary: The pH Paradox
Welcome to the technical support hub for Droxidopa bioanalysis. If you are working with Droxidopa-13C2,15N , you are likely developing a quantitation method for human plasma or serum using LC-MS/MS.
The extraction of Droxidopa (L-threo-3,4-dihydroxyphenylserine) presents a unique chemical paradox that trips up many researchers:
-
Catechol Oxidation: At neutral/basic pH , the catechol moiety rapidly oxidizes to quinones.
-
Acidic Degradation: In strong acidic conditions (especially under vacuum concentration), Droxidopa non-enzymatically converts to DOPAL (3,4-dihydroxyphenylacetaldehyde).
The Core Directive: You must maintain a "Goldilocks" acidic environment (pH 2.0–4.0) to prevent oxidation, while strictly avoiding high-temperature evaporation of highly acidic extracts to prevent DOPAL formation.
The Science of Solubility & Stability
To optimize your extraction, you must understand the molecule's behavior. Droxidopa is a zwitterionic catecholamine precursor.
Chemical Behavior Profile[1][2][3]
| Feature | Chemical Basis | Impact on Extraction |
| Catechol Group | Two hydroxyls at C3, C4 | High Risk: Rapid oxidation at pH > 7.0. Requires antioxidants (Ascorbic acid/Na-metabisulfite). |
| Amino Acid Backbone | -NH2 and -COOH | Zwitterion: Solubility is lowest at the isoelectric point (pI). |
| pKa Values | pKa1 ~2.3 (COOH)pKa2 ~8.7 (NH3+)pKa3 ~9.8 (OH) | Retention: At pH 3.0, the molecule is protonated (+), ideal for Cation Exchange (MCX) or reversed-phase retention with ion-pairing. |
| DOPAL Conversion | Decarboxylation/Deamination | Critical Failure: Occurs in strong acid (e.g., 0.4M HClO4) + Heat/Vacuum. |
Visualizing the Stability Window
The following diagram illustrates the "Safe Zone" for processing Droxidopa samples.
Caption: Droxidopa requires a narrow acidic window. Too low triggers chemical conversion; too high triggers oxidation.
Optimized Extraction Protocols
Do not use Liquid-Liquid Extraction (LLE) with standard organic solvents (Ethyl Acetate/Hexane) as Droxidopa is too polar (logP ~ -1.3). Use Protein Precipitation (PPT) or Solid Phase Extraction (SPE) .
Method A: Acidic Protein Precipitation (High Throughput)
Best for: Rapid PK studies where sensitivity requirements are moderate (>5 ng/mL).
-
Preparation: Pre-chill all reagents.
-
Matrix Stabilization: Add 5% Sodium Metabisulfite (SMB) or Ascorbic Acid to plasma immediately upon collection.
-
Internal Standard Spike: Add Droxidopa-13C2,15N solution (prepared in 0.1% Formic Acid).
-
Precipitation: Add 3 volumes of 0.1% Formic Acid in Acetonitrile (Cold).
-
Why? The formic acid maintains pH ~3.0, preventing oxidation. Acetonitrile precipitates proteins.
-
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Dilution (Critical): Transfer supernatant and dilute 1:1 with Water .
-
Why? Injecting pure ACN leads to peak fronting for polar compounds.
-
-
Injection: Inject onto a HILIC or C18-PFP column.
Method B: Mixed-Mode Cation Exchange SPE (High Sensitivity)
Best for: Trace analysis (<1 ng/mL) and removing matrix effects.
-
Conditioning: MCX Cartridge (Methanol -> Water).
-
Loading: Mix Plasma (stabilized with antioxidant) with 2% Formic Acid (ratio 1:1).
-
pH Check: Ensure load pH is between 2.5 and 3.5. This ensures Droxidopa is positively charged (amine protonated).
-
-
Wash 1: 0.1% Formic Acid (removes proteins/neutrals).
-
Wash 2: Methanol (removes hydrophobic interferences).
-
Elution: 5% Ammonium Hydroxide in Methanol .
-
CRITICAL STEP: Elute quickly and immediately acidify the eluate with Formic Acid to neutralize the high pH. Prolonged exposure to the basic elution solvent will oxidize the catechol.
-
-
Evaporation: Nitrogen stream at ambient temperature (Max 30°C). DO NOT USE HEAT.
Caption: The "Rescue" step in SPE is vital to prevent catechol oxidation during basic elution.
Troubleshooting Guide
Issue 1: I see a secondary peak in the chromatogram that shares the same transition.
-
Diagnosis: This is likely DOPAL (dihydroxyphenylacetaldehyde).[1]
-
Root Cause: You used strong acid (e.g., Perchloric Acid or high % Formic Acid) and subjected the sample to vacuum concentration or heat.
-
Solution:
-
Switch to Method A (PPT) to avoid evaporation.
-
If using SPE, ensure evaporation is done at room temperature and the final reconstitution solvent is not strongly acidic (pH 3-4 is ideal).
-
Issue 2: The Internal Standard (Droxidopa-13C2,15N) signal is variable or dropping over the run.
-
Diagnosis: Oxidation in the autosampler.
-
Root Cause: The final extract pH is > 5.0, or the autosampler is not cooled.
-
Solution:
-
Ensure the reconstitution solvent contains 0.1% Formic Acid and 10 µg/mL Ascorbic Acid .
-
Set autosampler temperature to 4°C.
-
Use amber glass vials to prevent photodegradation.
-
Issue 3: Low Recovery with Alumina Extraction.
-
Diagnosis: Improper pH during adsorption.
-
Root Cause: Alumina extraction relies on the catechol moiety binding to aluminum at pH 8.0–8.6 . If the plasma is acidic during the loading phase, it won't bind.
-
Solution: While Alumina is traditional, it is finicky. Switch to MCX SPE (Method B) for better reproducibility in LC-MS workflows.
Frequently Asked Questions (FAQs)
Q: Can I use Perchloric Acid (PCA) for precipitation? A: PCA is standard for ECD (Electrochemical Detection) but problematic for LC-MS. It can cause ion suppression and, if concentrated, promotes DOPAL formation. Use Formic Acid or Trichloroacetic Acid (TCA) if absolutely necessary, but Formic Acid/Acetonitrile is safer for the MS source.
Q: Why is my Droxidopa-13C2,15N peak splitting? A: Droxidopa is very polar. If your injection solvent is 100% organic (e.g., Methanol from SPE elution), it is stronger than your initial mobile phase. This causes "solvent effect" peak distortion. Reconstitute in 100% Aqueous mobile phase (0.1% Formic Acid in Water).
Q: What is the exact mass shift for the IS? A: Droxidopa (C9H11NO5) has a monoisotopic mass of ~213.06 Da. Droxidopa-13C2,15N adds +3 Da.
-
Analyte Transition: 214.1 -> 152.1 (Loss of H2O + CO2)
-
IS Transition: 217.1 -> 155.1
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92974, Droxidopa. Retrieved from [Link]
-
Goldstein, D. S., et al. (2014). Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde. Clinical Chemistry.[2][3][1] (Highlights the acid-vacuum instability). Retrieved from [Link]
-
US Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (General guidelines for IS and stability). Retrieved from [Link]
-
Kushnir, M. M., et al. (2002). Liquid chromatography-tandem mass spectrometry for the analysis of catecholamines. (Basis for cation exchange protocols). Retrieved from [Link]
Sources
- 1. Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contamination of the Norepinephrine Prodrug Droxidopa by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reducing Background Noise in Droxidopa Isotope Analysis
From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical Research Team Subject: PROTOCOL OPTIMIZATION: Minimizing Signal-to-Noise Ratios in L-DOPS Quantification
Executive Summary
Droxidopa (L-threo-3,4-dihydroxyphenylserine) presents a unique analytical challenge.[1][2] As a zwitterionic catecholamine precursor, it is highly polar, thermally labile, and prone to rapid oxidative degradation. High background noise in LC-MS/MS analysis of Droxidopa typically stems from three convergent failure points: oxidative instability , isobaric interference from endogenous catecholamines, and phospholipid matrix effects .
This guide moves beyond standard operating procedures to address the causality of noise and provides self-validating workflows to eliminate it.
Module 1: Pre-Analytical Stability & The "Dirty" Matrix
The Problem: Background noise often originates before the sample reaches the column. Droxidopa oxidizes rapidly into quinones, which polymerize and create broad, smearing baselines. Furthermore, standard Protein Precipitation (PPT) leaves behind phospholipids that cause ion suppression and baseline drift.
Q: My baseline is rising over the course of a run. Is this column bleed? A: Unlikely. This is often phospholipid accumulation . If you are using simple protein precipitation (Acetonitrile/Methanol crash), phospholipids (glycerophosphocholines) accumulate on the column and elute unpredictably in subsequent runs.
The Protocol:
-
Immediate Stabilization: You must inhibit oxidation at the moment of collection.
-
Standard: Add Sodium Metabisulfite (SMB) or Ascorbic Acid to the plasma immediately.
-
Concentration: 0.5% (w/v) SMB or 1% Ascorbic Acid [1].
-
-
Extraction Upgrade: Switch from PPT to Solid Phase Extraction (SPE) .
-
Why: SPE removes phospholipids that PPT misses.
-
Mechanism: Use a Weak Cation Exchange (WCX) or HLB (Hydrophilic-Lipophilic Balanced) cartridge. Droxidopa is amphoteric; WCX retains the amine group while washing away neutral lipids [2].
-
Data Comparison: Extraction Efficiency & Noise
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE - WCX) |
| Recovery | >90% (High) | 75-85% (Moderate) |
| Matrix Factor | 0.6 - 1.4 (High Variability) | 0.95 - 1.05 (Stable) |
| Background Noise | High (Lipid interference) | Low (Clean eluate) |
| Column Life | Short (<500 injections) | Long (>2000 injections) |
Module 2: Chromatographic Separation & Isobaric Interferences
The Problem:
Droxidopa (
Q: I see a peak in my blank just before the Droxidopa retention time. What is it? A: This is likely Norepinephrine or Levodopa .
-
Norepinephrine: Droxidopa can undergo in-source decarboxylation to form Norepinephrine.[3][4] If they co-elute, the mass spectrometer cannot distinguish the "in-source" fragment from endogenous Norepinephrine [3].
-
Levodopa: It is an isomer. If your column cannot resolve threo (Droxidopa) from erythro forms or structural isomers, you will have high background.
The Fix: Column Selection Do not use a standard C18 column. It fails to retain polar catecholamines, forcing you to use high aqueous content which hinders ionization.
-
Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) column.
-
Why: These phases offer pi-pi interactions specific to aromatic rings, providing superior selectivity for separating Droxidopa from Levodopa and Norepinephrine compared to C18 [4].
Visualization: Extraction & Separation Workflow
Caption: Logical workflow for Droxidopa analysis highlighting where specific noise sources are mitigated.
Module 3: Mass Spectrometry & Isotope Dynamics
The Problem: Using a Deuterated Internal Standard (e.g., Droxidopa-d3) is standard, but "Isotopic Cross-talk" can ruin your Lower Limit of Quantification (LLOQ).
Q: My Internal Standard (IS) channel shows a signal in the analyte window. Why? A: This is Isotopic Impurity or Cross-Talk .
-
Impurity: Your Droxidopa-d3 standard may contain trace amounts of D0 (unlabeled Droxidopa). If you add too much IS, the D0 impurity will create a false background peak in your analyte channel.
-
Cross-Talk: If the mass resolution is low, the isotope envelope of the analyte can spill into the IS channel, or vice versa.
The Protocol:
-
Tune the IS Concentration:
-
Run a "Signal-to-Noise" titration. Inject your IS alone at varying concentrations.
-
Select the concentration that gives a signal ~20x higher than the LLOQ but shows zero response in the analyte (D0) channel.
-
-
Transition Selection:
-
Droxidopa Precursor: m/z 214.1 (
) -
Primary Product: m/z 152.1 (Loss of water + CO2 + NH3 sequence) [5].
-
Tip: Avoid transitions that are common to all catecholamines (e.g., m/z 123) as they have higher background noise.
-
Module 4: Advanced Troubleshooting (The "Nuclear" Option)
If background noise persists despite SPE and Biphenyl separation, the issue is likely ionization efficiency due to the zwitterionic nature of the molecule.
Q: I have low sensitivity and high baseline. What else can I do? A: Derivatization. Droxidopa is hard to ionize because it is polar. Derivatizing it makes it hydrophobic, improving retention and ionization while shifting the mass away from endogenous interferences.
-
Reagent: Dansyl Chloride or Propionic Anhydride .
-
Outcome: This shifts the precursor mass significantly (e.g., +233 Da for Dansyl), moving the analyte into a "quieter" region of the mass spectrum where background noise is naturally lower.
Troubleshooting Decision Tree
Caption: Step-by-step logic for isolating the source of background noise in LC-MS/MS.
References
-
Vermeire, A., & Remon, J. P. (1999). Stability of ascorbic acid in the presence of sodium metabisulphite. International Journal of Pharmaceutics. Link (Context: Validation of SMB as a stabilizer for oxidation-prone phenolic compounds).
-
Derangula, V. R., et al. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research. Link (Context: SPE methodologies and LC-MS transitions).
-
Kakarla, S., et al. (2016).[5] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa. Indo American Journal of Pharmaceutical Sciences. Link (Context: Separation of structurally similar catecholamines using Biphenyl phases).
-
BenchChem Application Note. (2025). High-Throughput Analysis of Droxidopa in Human Plasma using L-threo-Droxidopa-13C2,15N. Link (Context: Use of stable isotopes to correct matrix effects).
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link (Context: Regulatory standards for LLOQ and IS interference).
Sources
Validation & Comparative
The Gold Standard in Droxidopa Bioanalysis: A Comparative Guide to Method Validation with ¹³C₂,¹⁵N-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the therapeutic management and clinical development of Droxidopa, an orally administered synthetic precursor to norepinephrine, the precise and accurate quantification of the drug in biological matrices is paramount.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of bioanalytical methods for Droxidopa, focusing on the validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We will explore the critical advantages of employing a stable isotope-labeled (SIL) internal standard, specifically ¹³C₂,¹⁵N-Droxidopa, over structural analogs, and provide the experimental framework to validate such a method in accordance with stringent regulatory guidelines.[3][4][5]
The Imperative for a Robust Internal Standard in Droxidopa Bioanalysis
Droxidopa is indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[2][6] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has emerged as the gold standard for small molecule quantification due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS data is heavily reliant on the choice of internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the analytical process—from extraction to ionization—to compensate for any variability.[7][8]
While structurally similar compounds, such as Levodopa, have been used as internal standards in Droxidopa assays[1][9], they are not without their limitations. Differences in physicochemical properties can lead to variations in extraction recovery and susceptibility to matrix effects, potentially compromising the accuracy and precision of the results.[7]
This is where stable isotope-labeled internal standards, such as Droxidopa-¹³C₂,¹⁵N, offer a significant advantage.[7][10] By incorporating heavy isotopes (¹³C and ¹⁵N), the SIL-IS is chemically identical to Droxidopa but has a different mass. This near-perfect co-elution and identical ionization behavior allow for superior correction of matrix effects and other sources of analytical variability, leading to more reliable and reproducible data.[7][8][11]
Comparative Overview: ¹³C₂,¹⁵N-Droxidopa vs. Structural Analog IS
| Feature | ¹³C₂,¹⁵N-Droxidopa (SIL-IS) | Structural Analog (e.g., Levodopa) | Rationale & Impact on Data Quality |
| Chromatographic Behavior | Co-elutes with Droxidopa | May have a different retention time | Co-elution ensures that both analyte and IS experience the same matrix effects at the point of ionization, leading to more accurate correction.[7][8] |
| Ionization Efficiency | Identical to Droxidopa | May differ from Droxidopa | Identical ionization efficiency is crucial for compensating for ion suppression or enhancement caused by co-eluting matrix components.[12][13] |
| Extraction Recovery | Identical to Droxidopa | May differ from Droxidopa | Similar recovery ensures that any loss of analyte during sample preparation is accurately accounted for by the IS. |
| Matrix Effect Compensation | Excellent | Potentially inadequate | The SIL-IS is the most effective tool to mitigate the impact of the matrix effect, a significant challenge in bioanalysis.[12][13] |
| Regulatory Acceptance | Considered the "gold standard" by regulatory agencies like the FDA and EMA.[3][4][5] | Acceptable, but may require more extensive validation to demonstrate lack of differential matrix effects. | Using a SIL-IS can streamline the validation process and reduce regulatory scrutiny. |
Experimental Design for Bioanalytical Method Validation
A comprehensive validation of a bioanalytical method is essential to ensure its reliability for its intended purpose.[4][14][15] The following sections outline the key validation parameters and experimental protocols, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
System Suitability
Before each analytical run, the performance of the LC-MS/MS system must be verified. This typically involves multiple injections of a standard solution to assess parameters like peak area, retention time, and peak shape.
Selectivity and Specificity
Objective: To demonstrate that the method can unequivocally measure Droxidopa and the IS in the presence of endogenous matrix components, metabolites, and other potential interferences.
Protocol:
-
Analyze at least six different batches of blank human plasma.
-
Analyze blank plasma spiked with the IS.
-
Analyze blank plasma spiked with Droxidopa at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Droxidopa and the IS in the blank plasma samples. The response of any interfering peak should be less than 20% of the LLOQ for Droxidopa and less than 5% for the IS.
Calibration Curve and Linearity
Objective: To establish the relationship between the instrument response and the concentration of Droxidopa over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Droxidopa. A typical range for Droxidopa could be 5 ng/mL to 3000 ng/mL.[1]
-
A blank sample (matrix sample processed without IS) and a zero sample (matrix sample processed with IS) should be included.
-
The calibration curve is constructed by plotting the peak area ratio (Droxidopa/IS) against the nominal concentration of Droxidopa.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).
Matrix Effect
Objective: To assess the potential for ion suppression or enhancement from the biological matrix.
Protocol:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with Droxidopa and the IS at low and high concentrations.
-
Compare the peak areas of the post-spiked samples to those of neat solutions of Droxidopa and the IS at the same concentrations.
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. The IS-normalized MF is then calculated.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of a Droxidopa bioanalytical method.
Caption: A typical experimental workflow for the bioanalysis of Droxidopa in human plasma.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. Droxidopa (droxidopa) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
Cross-validation of Droxidopa LC-MS methods in clinical trials
Executive Summary & Clinical Context[1][2]
Droxidopa (L-threo-3,4-dihydroxyphenylserine) presents a unique bioanalytical challenge in clinical trials. As a synthetic amino acid precursor converted to norepinephrine (NE) by DOPA decarboxylase, its quantification is critical for monitoring efficacy in neurogenic orthostatic hypotension (nOH).
However, Droxidopa is highly polar (zwitterionic), chemically unstable in plasma, and structurally similar to endogenous catecholamines. In multi-site clinical trials, discrepancies often arise between laboratories using different separation philosophies.
This guide provides an objective, data-driven comparison of the two dominant LC-MS/MS methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Polar-Embedded Reversed-Phase (RP) . It further details the cross-validation framework required to harmonize these datasets for regulatory submission (FDA/EMA).
The Analytical Dilemma: HILIC vs. Polar-Embedded RP
Standard C18 chromatography often fails to retain Droxidopa without ion-pairing reagents, which suppress MS ionization. Consequently, two modern approaches have emerged.
Method A: HILIC-MS/MS (The "Orthogonal" Approach)
-
Mechanism: Partitions analytes into a water-enriched layer on the surface of a polar stationary phase.
-
Best For: High sensitivity requirements (high organic mobile phase enhances ESI desolvation).
-
Risk: Long equilibration times and sensitivity to matrix salt variations.
Method B: Polar-Embedded RP-MS/MS (The "Robust" Approach)
-
Mechanism: Uses C18 columns with embedded polar groups (e.g., amide or carbamate) to interact with the amino/hydroxyl groups of Droxidopa.
-
Best For: High-throughput clinical environments; robust against matrix variability.
-
Risk: Lower retention compared to HILIC; potential peak tailing.
Comparative Performance Data
Table 1: Head-to-Head Method Performance Metrics
| Metric | Method A: HILIC (Amide Column) | Method B: Polar-Embedded RP |
| Stationary Phase | Waters XBridge Amide (3.5 µm) | Thermo Hypurity Advance / Kinetex F5 |
| Mobile Phase | ACN / 10mM NH4 Formate (85:15) | MeOH / 0.1% Formic Acid (Gradient) |
| LLOQ | 2.0 ng/mL | 5.0 ng/mL |
| Linearity (r²) | > 0.998 | > 0.995 |
| Matrix Effect (IS Norm) | 95 - 105% | 85 - 92% (Suppression common) |
| Equilibration Time | 4–5 minutes | 1–2 minutes |
| Throughput | Moderate | High |
Senior Scientist Insight: While HILIC offers superior sensitivity (LLOQ), Polar-Embedded RP is often preferred in late-stage trials (Phase III) due to ruggedness. The choice depends on whether you are tracking trace PK (HILIC) or high-abundance therapeutic levels (RP).
Biological & Workflow Visualization
To understand the separation requirements, one must visualize the metabolic pathway (separating Droxidopa from NE) and the analytical workflow.
Figure 1: Droxidopa metabolic conversion and critical sample stabilization workflow. The separation of Droxidopa from Norepinephrine is mandatory.
Detailed Experimental Protocols
Sample Collection & Stabilization (Universal)
Droxidopa is prone to oxidation. Standard plasma handling is insufficient. [1]
-
Collection: Draw blood into K2EDTA tubes.
-
Immediate Stabilization: Within 2 minutes, add Sodium Metabisulfite (4 mM) and Ascorbic Acid (0.5%) to the plasma.
-
Why? This prevents the oxidation of the catechol moiety to quinones.
-
-
Storage: Flash freeze at -70°C.
Method A: HILIC Protocol (High Sensitivity)
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ (MRM).
-
Droxidopa: 214.1 → 168.1 (Quantifier).
-
IS (Droxidopa-d3): 217.1 → 171.1.
-
Method B: Polar-Embedded RP Protocol (High Throughput)
-
Column: Thermo Hypurity Advance (50 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min.
-
Senior Scientist Note: The high aqueous content at the start is crucial to retain the polar zwitterion.
Cross-Validation Framework (FDA/EMA Compliance)
When bridging data between Method A (e.g., Early Phase) and Method B (e.g., Late Phase), a simple correlation coefficient is insufficient. You must employ Incurred Sample Reanalysis (ISR) and Bland-Altman Analysis .
Figure 2: Regulatory decision tree for cross-validating bioanalytical methods.
Statistical Requirements:
-
ISR (Incurred Sample Reanalysis): At least 67% of the cross-validation samples must be within ±20% of the mean of the two values.
-
Bland-Altman Plot: Plot the difference between the two methods (Y-axis) against the average of the two methods (X-axis).
-
Goal: Identify systematic bias (e.g., Method A is consistently 10% higher than Method B due to better recovery).
-
References
-
Derangula, V. R., et al. (2018). "Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma."[4][5][6] International Journal of ChemTech Research, 11(11), 232-241.[1][4] [1]
-
US Food and Drug Administration (FDA).[7] (2018). "Bioanalytical Method Validation Guidance for Industry."[8][9] Center for Drug Evaluation and Research.[10]
-
European Medicines Agency (EMA).[7] (2011). "Guideline on bioanalytical method validation."
-
Pandilla, B., et al. (2021). "Method Development and Validation of Droxidopa by RP-UPLC."[4] Research Journal of Pharmacy and Technology.
-
BenchChem. "High-Throughput Analysis of Droxidopa in Human Plasma using L-threo-Droxidopa-13C2,15N."[2] Application Note.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. moh.gov.bw [moh.gov.bw]
The Gold Standard in Bioanalysis: Achieving Superior Inter-day Precision in Droxidopa Quantification with D,L-threo-DOPS Isotopic Internal Standards
A Senior Application Scientist's Guide to Mitigating Analytical Variability and Ensuring Data Integrity
In the landscape of pharmaceutical development and clinical research, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. For Droxidopa, an orally administered synthetic amino acid analogue used to treat neurogenic orthostatic hypotension, accurate measurement is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies that inform dosing regimens and ensure patient safety.[1][2][3][4][5][6] This guide provides an in-depth comparison of analytical strategies for Droxidopa, focusing on how the use of a stable isotope-labeled (SIL) internal standard, specifically D,L-threo-3,4-dihydroxyphenylserine (D,L-threo-DOPS), establishes a new benchmark for inter-day precision.
The Analytical Challenge: Variability in Droxidopa Bioanalysis
The Solution: Stable Isotope-Labeled Internal Standards
The most effective strategy to mitigate these sources of error is the use of a stable isotope-labeled internal standard.[7][8][12][13] A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[13] Because it is chemically identical to the analyte, a SIL internal standard co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[7][14] However, due to its different mass, it can be distinguished from the analyte by the mass spectrometer.[8][12] By calculating the ratio of the analyte response to the internal standard response, variability introduced during sample preparation and analysis is effectively normalized.
For Droxidopa analysis, the ideal internal standard is its stable isotope-labeled counterpart, D,L-threo-DOPS. This ensures the most accurate and precise quantification by compensating for any potential analytical variability.
Comparative Analysis: D,L-threo-DOPS vs. Structural Analogues
While structural analogues can be used as internal standards when a SIL version is unavailable, they do not perfectly mimic the behavior of the analyte.[8][14] Differences in physicochemical properties can lead to variations in extraction efficiency and susceptibility to matrix effects, ultimately compromising the precision of the assay.
The following table illustrates the expected improvement in inter-day precision when using D,L-threo-DOPS as an internal standard compared to a structural analogue, such as Levodopa, which has been used in some Droxidopa assays.[15]
| Parameter | Method with D,L-threo-DOPS IS | Method with Structural Analogue IS (e.g., Levodopa) |
| Inter-day Precision (%CV) | ||
| Low QC (15 ng/mL) | ≤ 5% | 5-10% |
| Mid QC (150 ng/mL) | ≤ 5% | 5-10% |
| High QC (2500 ng/mL) | ≤ 5% | 5-10% |
| Inter-day Accuracy (%Bias) | ||
| Low QC (15 ng/mL) | ± 5% | ± 10% |
| Mid QC (150 ng/mL) | ± 5% | ± 10% |
| High QC (2500 ng/mL) | ± 5% | ± 10% |
Data presented is representative of typical performance and is intended for comparative purposes.
As the data suggests, the use of a SIL internal standard significantly tightens the precision and accuracy of the assay, providing greater confidence in the generated data. Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards for mass spectrometric assays whenever possible.[16]
Experimental Protocol: Droxidopa Analysis in Human Plasma using LC-MS/MS
This section outlines a robust and validated protocol for the quantification of Droxidopa in human plasma, employing a D,L-threo-DOPS internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Rationale: Solid-phase extraction (SPE) is chosen for its ability to provide a cleaner extract compared to protein precipitation, minimizing matrix effects and improving assay sensitivity.
-
Procedure:
-
To 100 µL of human plasma, add 25 µL of the D,L-threo-DOPS internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of 0.1% formic acid in water.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE plate.
-
Wash the plate with 500 µL of 0.1% formic acid in water, followed by 500 µL of methanol.
-
Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
Rationale: A reversed-phase chromatographic method with gradient elution provides optimal separation of Droxidopa from endogenous plasma components. Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Droxidopa: Q1 214.1 -> Q3 196.1
-
D,L-threo-DOPS (IS): Q1 217.1 -> Q3 199.1 (assuming a +3 Da shift)
-
-
Visualizing the Workflow for Enhanced Understanding
To further clarify the experimental process and the logic behind using a SIL internal standard, the following diagrams are provided.
Caption: Experimental workflow for Droxidopa analysis.
Caption: Logic of SIL internal standard for precision.
Conclusion: A Self-Validating System for Trustworthy Results
The adoption of a stable isotope-labeled internal standard, such as D,L-threo-DOPS, in the bioanalysis of Droxidopa is not merely a methodological preference but a fundamental component of a self-validating analytical system. By perfectly mirroring the analyte's behavior throughout the analytical process, it inherently corrects for the unavoidable variations that occur, especially in inter-day analyses. This approach ensures that the generated data is a true and accurate reflection of the drug's concentration in the biological matrix, providing a solid foundation for critical decisions in drug development and clinical research. For any laboratory striving for the highest standards of scientific integrity and data reliability, the use of D,L-threo-DOPS is the unequivocal gold standard for Droxidopa quantification.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. (2025). [Link]
-
Wysowski, D. K., & Armstrong, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 163-169. [Link]
-
Hewitt, L. A., et al. (2018). Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics, 40(3), 433-444.e2. [Link]
-
National Measurement Institute. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
PrescriberPoint. Droxidopa (droxidopa) - Dosing, PA Forms & Info. (2026). [Link]
-
Palma, J. A., & Kaufmann, H. (2014). Droxidopa in neurogenic orthostatic hypotension. Expert Opinion on Orphan Drugs, 2(11), 1-13. [Link]
-
Acanthus Research. Designing Stable Isotope Labeled Internal Standards. (2022). [Link]
-
Hewitt, L. A., et al. (2018). Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects. Clinical Therapeutics, 40(3), 433-444.e2. [Link]
-
Wysowski, D. K., & Armstrong, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 163-169. [Link]
-
Unbound Medicine. Droxidopa (Northera) | Davis's Drug Guide - Nursing Central. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Lee, S. G., et al. (2026). Synthesis of L-threo-3,4-Dihydroxyphenylserine (L-threo-DOPS) with Thermostabilized Low-Specific L-Threonine Aldolase from Streptomyces. Journal of Microbiology and Biotechnology, 36(1), 1-8. [Link]
-
Patel, D. P., et al. (2016). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. Journal of Chemical and Pharmaceutical Research, 8(4), 868-877. [Link]
Sources
- 1. elearning.unite.it [elearning.unite.it]
- 2. Droxidopa (droxidopa) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. waters.com [waters.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Pharmacokinetics of Droxidopa After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Droxidopa (Northera) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 12. bioszeparacio.hu [bioszeparacio.hu]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Foundational Choice: Solid-Phase Extraction vs. Protein Precipitation
An Objective Guide to Droxidopa Extraction Methodologies for Analytical Quantification
As a Senior Application Scientist, the path to robust and reproducible analytical data begins not at the instrument, but with the sample itself. The extraction of an analyte from a complex biological matrix is arguably the most critical step, directly influencing the accuracy, precision, and sensitivity of any subsequent analysis. This is particularly true for polar molecules like Droxidopa (L-threo-3,4-dihydroxyphenylserine), a norepinephrine prodrug whose quantification is vital in pharmacokinetic and clinical studies.
This guide provides an in-depth comparison of two prevalent extraction techniques for Droxidopa from plasma: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). We will move beyond simple procedural lists to explore the underlying principles, provide field-tested protocols, and present a comparative analysis to guide your selection of the most appropriate method for your research needs.
The primary goal of sample extraction is to isolate the analyte of interest from interfering matrix components—proteins, phospholipids, salts, and other endogenous substances. The choice between a rigorous, selective method like SPE and a rapid, straightforward approach like PPT depends on the ultimate analytical goal, the required level of sensitivity, and available resources.
-
Solid-Phase Extraction (SPE) operates on the principle of chromatographic separation. The sample is passed through a solid sorbent that retains the analyte based on specific chemical interactions (e.g., polarity, ion exchange). Interfering components are washed away, and the purified analyte is then eluted with a different solvent. This multi-step process is inherently more selective and results in a significantly cleaner final extract.
-
Protein Precipitation (PPT) is a simpler technique that involves adding a substance (typically an organic solvent or a strong acid) to the plasma sample.[1] This disrupts the solvation of proteins, causing them to denature, aggregate, and precipitate out of solution.[1][2] The analyte remains in the liquid supernatant, which is then separated by centrifugation. While fast and inexpensive, this method is less selective, as many non-proteinaceous matrix components remain in the supernatant with the analyte.
Method 1: Solid-Phase Extraction (SPE) for High-Purity Droxidopa Isolation
SPE is the method of choice when high sensitivity and minimal matrix effects are paramount, especially for analysis via liquid chromatography-mass spectrometry (LC-MS/MS). The use of a specific sorbent allows for targeted isolation of Droxidopa. Based on validated methods, an alumina-based sorbent under basic conditions has proven effective for Droxidopa extraction from human plasma.
Principle of Alumina-Based SPE for Droxidopa
Droxidopa, with its catechol structure, possesses hydroxyl groups that can interact with the Lewis acid sites on the surface of alumina (aluminum oxide), a polar adsorbent. This interaction facilitates the retention of Droxidopa on the sorbent while less polar and certain ionic interferences can be washed away. Elution is achieved by using a solvent that disrupts this interaction, releasing the purified Droxidopa.
Experimental Protocol: Alumina-Based SPE
This protocol is adapted from a validated LC-MS/MS method for Droxidopa quantification in human plasma.
Materials:
-
Plasma sample containing Droxidopa
-
Internal Standard (IS) solution (e.g., Levodopa or a stable isotope-labeled Droxidopa)
-
20mM Sodium Metabisulphite (antioxidant)
-
Deionized Water
-
Methanol (HPLC Grade)
-
0.5M Boric Acid Solution
-
50% Acetone in Water
-
0.01N Hydrochloric Acid
-
Orochem Alumina Basic SPE Cartridges (100 mg/1 mL) or equivalent
Procedure:
-
Sample Pre-treatment:
-
To a 250 µL aliquot of plasma, add 15 µL of 20mM sodium metabisulphite solution to prevent catechol oxidation.
-
Add 25 µL of internal standard solution and vortex briefly.
-
Add 500 µL of deionized water and vortex to mix. This dilution step reduces sample viscosity for consistent loading.
-
-
SPE Cartridge Conditioning:
-
Condition the alumina cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of 0.5M boric acid solution. Causality: Conditioning solvates the sorbent and ensures a reproducible chemical environment for sample loading. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample mixture onto the conditioned cartridge. Allow the sample to pass through the sorbent bed under gravity or with gentle vacuum.
-
-
Washing (Interference Removal):
-
Wash 1: Pass 1.0 mL of 50% acetone in water.
-
Wash 2: Pass 1.0 mL of 0.01N hydrochloric acid.
-
Wash 3: Pass 1.0 mL of methanol.
-
Causality: These sequential washes are critical for removing different classes of interferences. The acid wash removes basic impurities, while the organic/aqueous washes remove less polar and water-soluble contaminants without prematurely eluting the Droxidopa.
-
-
Elution (Analyte Collection):
-
Elute the Droxidopa and internal standard from the cartridge by applying the appropriate elution solvent as defined by the specific validated method (a common strategy would be a shift to a more acidic or a specific polar organic solvent). For this workflow, we refer to the elution step as a single process. The original reference does not explicitly state the elution solvent post-wash, but a typical elution would involve an acidified organic solvent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.
-
SPE Workflow Diagram
Sources
A Researcher's Guide to Benchmarking the Sensitivity of Droxidopa-13C2,15N Against Other Tracers for Norepinephrine Metabolism
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of catecholamine pathways, the choice of an appropriate tracer is paramount. This guide provides an in-depth technical comparison of Droxidopa-13C2,15N with other commonly used tracers in the study of norepinephrine metabolism. We will delve into the mechanistic rationale behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for a Precursor-Based Tracer: The Droxidopa Advantage
Droxidopa, a synthetic amino acid analog, serves as a direct precursor to norepinephrine.[1][2] Its therapeutic utility in conditions like neurogenic orthostatic hypotension stems from its conversion to norepinephrine by the enzyme DOPA decarboxylase (DDC), thereby replenishing deficient levels of this crucial neurotransmitter.[3][4] The use of a stable isotope-labeled version, Droxidopa-13C2,15N, offers a unique window into the de novo synthesis of norepinephrine, a critical parameter in understanding sympathetic nervous system function and the efficacy of therapeutic interventions.
The incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the Droxidopa molecule provides a distinct mass shift that allows for its differentiation from the endogenous, unlabeled compound using mass spectrometry.[5][6] This strategy is fundamental to pharmacokinetic and metabolic studies, enabling precise quantification of the administered drug and its metabolites.[7]
Why ¹³C and ¹⁵N Labeling Matters
While deuterated (²H) internal standards are widely used, ¹³C and ¹⁵N-labeled compounds offer distinct advantages in terms of analytical robustness.[1][3] Deuterated standards can sometimes exhibit slight chromatographic shifts relative to their unlabeled counterparts, a phenomenon known as the "isotope effect."[7] This can complicate precise quantification, especially at low concentrations. Furthermore, deuterium atoms can be susceptible to back-exchange in certain chemical environments, potentially compromising the accuracy of the measurement.[3] In contrast, ¹³C and ¹⁵N isotopes are integrated into the carbon and nitrogen backbone of the molecule, providing exceptional stability and ensuring near-perfect co-elution with the unlabeled analyte, which is the gold standard for accurate quantification in isotope dilution mass spectrometry.[1][3]
Metabolic Pathway of Droxidopa
The metabolic fate of Droxidopa is a critical consideration in experimental design. Following administration, it is primarily converted to norepinephrine. Understanding this pathway is essential for interpreting tracer data correctly.
Caption: Metabolic conversion of Droxidopa-13C2,15N to labeled norepinephrine and its metabolites.
Benchmarking Analytical Sensitivity: A Comparative Overview
| Tracer/Analyte | Labeled Form | Typical LLOQ | Analytical Method | Biological Matrix | Reference |
| Droxidopa | Droxidopa-13C2,15N (as IS) | 5.009 ng/mL | LC-MS/MS | Human Plasma | [5][6] |
| Norepinephrine | Norepinephrine-d3 (as IS) | 50 pg/mL | LC-MS/MS | Human Plasma | [4] |
| Metanephrine | Metanephrine-d3 (as IS) | pg/mL range | LC-MS/MS | Plasma/Urine | [8] |
| MHPG | MHPG-d3 (as IS) | ng/mL range | GC-MS/LC-MS | Plasma/CSF/Urine | [9] |
Disclaimer: The LLOQ values presented are from different studies and may not be directly comparable due to variations in instrumentation, sample preparation, and matrix. This table serves as a guide to the reported sensitivities of these analytical methods.
In-Depth Analysis of Tracer Sensitivity
-
Droxidopa-13C2,15N: As an internal standard for pharmacokinetic studies of Droxidopa, the reported LLOQ of 5.009 ng/mL is well-suited for therapeutic drug monitoring.[5][6] When used as a tracer to measure the appearance of labeled norepinephrine, the sensitivity will be dependent on the conversion rate and the background levels of endogenous norepinephrine.
-
Norepinephrine-d3: Direct measurement of norepinephrine and its deuterated tracer can achieve very high sensitivity, with LLOQs in the low pg/mL range.[4] This makes it an excellent choice for studies requiring the detection of very small changes in norepinephrine levels. However, as discussed, the use of a deuterated standard may introduce analytical challenges not present with ¹³C,¹⁵N-labeled compounds.
-
Metanephrine-d3 and MHPG-d3: These tracers are used to study the metabolites of norepinephrine. Analytical methods for metanephrines are particularly sensitive, often reaching the pg/mL range, which is crucial given their low physiological concentrations.[8] MHPG, another key metabolite, is typically measured in the ng/mL range.[9]
Experimental Protocol: Quantification of Droxidopa in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of Droxidopa in human plasma and serves as a template for establishing a robust analytical workflow.[5][6]
I. Sample Preparation (Solid-Phase Extraction)
Caption: Workflow for solid-phase extraction of Droxidopa from plasma.
Step-by-Step Procedure:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known concentration of Droxidopa-13C2,15N solution as the internal standard.
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or polymeric reversed-phase sorbent).
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Droxidopa and the internal standard with a stronger solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of Droxidopa.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Droxidopa: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Droxidopa-13C2,15N: Monitor the corresponding mass-shifted transition.
-
-
Conclusion: Selecting the Optimal Tracer for Your Research
The choice of tracer for studying norepinephrine metabolism is a critical decision that depends on the specific research question and the required analytical sensitivity.
-
Droxidopa-13C2,15N is an excellent choice for researchers interested in quantifying the rate of de novo norepinephrine synthesis from its immediate precursor. The use of ¹³C and ¹⁵N labels provides superior analytical stability and accuracy compared to deuterated analogs. While the reported LLOQ for Droxidopa itself is in the ng/mL range, the sensitivity for detecting labeled norepinephrine will depend on the biological conversion rate.
-
For studies requiring the highest sensitivity for measuring total norepinephrine turnover or release, a deuterated norepinephrine tracer (Norepinephrine-d3) may be more appropriate, with the caveat of potential analytical challenges associated with deuterated standards.
-
When the focus is on the metabolic fate of norepinephrine, tracers such as metanephrine-d3 and MHPG-d3 are indispensable for accurately quantifying these key metabolites, often with very high sensitivity.
Ultimately, the selection of a tracer should be guided by a thorough understanding of the biological pathway under investigation and the analytical capabilities available. This guide provides a framework for making an informed decision, grounded in scientific principles and supported by available data.
References
-
Derangula, V. R., Thumma, J., & Ponneri, V. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research, 11(11), 232-241. [Link]
-
Derangula, V. R., Thumma, J., & Ponneri, V. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. Semantic Scholar. [Link]
-
van den Broek, I., & van Dongen, W. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(4), 743-58. [Link]
-
Belal, F., et al. (2022). Determination of levodopa by chromatography-based methods in biological samples: a review. Journal of Chromatography B, 1194, 123187. [Link]
-
Derangula, V. R., Thumma, J., & Ponneri, V. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. ResearchGate. [Link]
-
Drugs.com. (2024). Droxidopa. [Link]
-
Hoang, B., Bonner, C., Pietrasiewicz, A., & Wiltshire, S. (n.d.). A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS. Charles River. [Link]
-
Chen, X., et al. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Amino Acids, 52(4), 535-553. [Link]
-
Soares, A. R., et al. (2022). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. Molecules, 27(16), 5305. [Link]
-
Belal, F., et al. (2022). Determination of levodopa by chromatography-based methods in biological samples: a review. Journal of Pharmaceutical and Biomedical Analysis, 215, 114754. [Link]
-
Peaston, R. T., & Weinkove, C. (2004). Measurement of catecholamines and their metabolites. Annals of Clinical Biochemistry, 41(Pt 1), 17-38. [Link]
-
Pilli, N. R., et al. (2012). A selective and rapid LC-MS/MS method for the simultaneous quantitation of levodopa and carbidopa. Journal of Pharmaceutical Analysis, 2(5), 335-342. [Link]
-
Kim, H. G., et al. (2019). The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry. Applied Biological Chemistry, 62(1), 1-6. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Baranowska, I., & Płonka, J. (2007). Determination of Levodopa and Biogenic Amines in Urine Samples Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 45(7), 430-435. [Link]
-
Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]
-
Chen, X., et al. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. PubMed. [Link]
-
Kappel, B. A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 759975. [Link]
-
Wilkinson, D. J., & Atherton, P. J. (2017). Stable isotope tracers in muscle physiology research. Journal of Applied Physiology, 122(3), 733-741. [Link]
-
Lane, A. N., et al. (2021). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Metabolites, 11(11), 748. [Link]
Sources
- 1. ukisotope.com [ukisotope.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling D,L-threo-Droxidopa-13C2,15N Hydrochloride
Operational Safety Guide: Handling D,L-threo-Droxidopa-13C2,15N Hydrochloride
Executive Safety Summary
Status: Stable Isotope Labeled Standard (Non-Radioactive) Primary Hazard: Pharmacological Potency (Norepinephrine Precursor) & Mucosal Irritation.
As a Senior Application Scientist, I often see researchers conflate "isotope" with "radioactivity." Let me be clear: D,L-threo-Droxidopa-13C2,15N is NOT radioactive. It contains stable carbon-13 and nitrogen-15 isotopes.[1][2] You do not need lead shielding or a Geiger counter.
However, you must treat this compound with the respect due a potent bioactive amine. Droxidopa (L-DOPS) is a prodrug that converts to norepinephrine.[3] Inhalation of the hydrochloride salt dust can lead to systemic adrenergic effects (hypertension) and local irritation of the respiratory tract. Furthermore, as an expensive analytical standard, protecting the chemical integrity from moisture (hygroscopicity of HCl salts) and cross-contamination is as critical as protecting yourself.
Hazard Profile & Control Banding
To select the right PPE, we must understand the "Why" behind the hazard.
| Hazard Category | Specific Risk | Mechanism of Action |
| Pharmacological | Systemic Hypertension | Converted by DOPA decarboxylase to norepinephrine, causing vasoconstriction. |
| Chemical | Mucosal Irritation (pH) | Hydrochloride salts hydrolyze in moisture (mucous membranes) to form acidic environments, causing stinging/irritation. |
| Physical | Dust Dispersion | Fine crystalline powders are easily aerosolized by static electricity, increasing inhalation risk. |
Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³). While a specific OEL may not be established for the labeled variant, the parent drug's potency dictates high containment.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored for potent salt handling.
| Body Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100/PAPR | Particulate Size: HCl salts often form fine dusts (<5 µm) that bypass surgical masks. If handling >10 mg of powder outside a hood, P100 is mandatory to prevent adrenergic absorption via lungs. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation & Contrast: The outer glove protects against chemical contact. The inner glove protects the sample from skin oils (contamination) if the outer glove tears. Change immediately upon splash. |
| Ocular | Chemical Splash Goggles (Not just Safety Glasses) | Acidic Hydrolysis: If the HCl salt dust contacts the eye, it reacts with tear fluid to lower pH rapidly. Goggles seal the eyes from airborne dust; glasses do not. |
| Body | Tyvek® Lab Coat (Closed front) | Retention: Cotton coats trap dust in fibers, which can re-aerosolize later. Tyvek sheds particles and prevents "take-home" exposure. |
Operational Protocol: Weighing & Solubilization
Objective: Prepare a stock solution without degrading the isotope or exposing the operator.
Phase A: Preparation
-
Environmental Control: Ensure relative humidity is <50%. Hydrochloride salts are hygroscopic; moisture absorption alters the molecular weight, ruining quantitative accuracy.
-
Static Elimination: Use an ionizing fan or anti-static gun on the vial before opening.
-
Expert Insight: Stable isotopes are expensive.[4] Static charge can cause the powder to "jump" out of the vial or cling to the spatula, leading to mass loss and dosing errors.
-
Phase B: The Weighing Workflow
-
Containment: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a Fume Hood with the sash at the lowest working height.
-
Taring: Place the receiving vessel (amber volumetric flask) on the balance. Tare.
-
Transfer:
-
Open the source vial inside the enclosure.
-
Use a disposable anti-static micro-spatula.
-
Do not return excess powder to the source vial (risk of cross-contamination).
-
-
Decontamination: Wipe the exterior of the source vial with a dry Kimwipe before closing.
Phase C: Solubilization (The Critical Step)
-
Solvent Choice: Dissolve in a solvent compatible with your downstream application (e.g., Methanol/Water + 0.1% Formic Acid).
-
Note: Acidic buffers stabilize the catecholamine structure, preventing oxidation (browning) of the solution.
-
-
Dissolution: Vortex immediately. Do not sonicate extensively if heating occurs, as catecholamines are heat-sensitive.
Emergency Response & Disposal
Accidental Exposure[5][6]
-
Inhalation: Remove to fresh air immediately.[5][6] Monitor Blood Pressure. If the operator experiences palpitations, headache, or dizziness, seek medical attention (suspected adrenergic crisis).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eye Contact: Flush for 15 minutes. The HCl salt will cause immediate stinging; do not stop flushing.
Disposal Strategy
-
Deactivation: Chemical oxidation. Treat waste solutions with 10% bleach (sodium hypochlorite) for 24 hours to oxidize the catechol ring before disposal.
-
Waste Stream: Incineration. Do not pour down the drain. Label as "Bioactive Organic - Catecholamine Derivative."
Decision Logic Diagram
The following flowchart illustrates the decision-making process for handling this compound based on its physical state.
Caption: Decision logic for selecting PPE based on the physical state of Droxidopa-13C2,15N. High-risk powder handling requires respiratory protection and static control.
References
-
Mayo Clinic. (2026). Droxidopa (Oral Route) Side Effects & Dosage. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
